molecular formula C8H8N4 B13616123 1H-indazole-3-carboximidamide

1H-indazole-3-carboximidamide

Cat. No.: B13616123
M. Wt: 160.18 g/mol
InChI Key: KWCAIIBGYCUAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole-3-carboximidamide is a chemical compound based on the indazole heterocyclic scaffold, prized in medicinal chemistry for its utility as a key intermediate and potential pharmacophore. Indazole derivatives are the subject of extensive research due to their broad biological activities and their role as bioisosteres for other nitrogen-containing heterocycles . Researchers value these compounds for developing potent and selective kinase inhibitors. Compounds with the indazole-3-carboxamide structure, which is closely related to the carboximidamide variant, have been identified as potent inhibitors of various kinases, including p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3β (GSK-3β) , which are promising targets in anticancer drug discovery and neurological disorders, respectively. Furthermore, the indazole core is a common structural feature in several FDA-approved drugs and candidates undergoing clinical trials for various cancer subtypes . This specific derivative, this compound, is supplied as a high-purity material for research purposes exclusively. It is intended for use in in vitro biochemical assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

1H-indazole-3-carboximidamide

InChI

InChI=1S/C8H8N4/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H3,9,10)(H,11,12)

InChI Key

KWCAIIBGYCUAHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=N)N

Origin of Product

United States

Foundational & Exploratory

1H-indazole-3-carboximidamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1H-Indazole-3-Carboximidamide: Structure, Properties, and Therapeutic Potential

Executive Summary: this compound, also known as indazole-3-amidine, is a heterocyclic organic compound featuring a bicyclic indazole core functionalized with a highly basic carboximidamide group at the 3-position. While direct experimental data on the parent compound is limited, its structural motifs are of significant interest to medicinal chemists and drug development professionals. The indazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the carboximidamide group is a known bioisostere of the guanidinium group found in L-arginine. This guide synthesizes information from closely related analogs and established chemical principles to provide a comprehensive technical overview of its structure, physicochemical properties, synthesis, and significant therapeutic potential, particularly as an inhibitor of Nitric Oxide Synthase (NOS).

Chemical Identity and Molecular Structure

This compound is a structurally unique molecule that combines the aromatic, bicyclic indazole ring system with a strongly basic amidine functional group. Understanding its precise structure is fundamental to appreciating its chemical behavior and biological activity.

Nomenclature and Identifiers: The systematic IUPAC name for this compound is This compound . It is also commonly referred to as 1H-Indazole-3-carboxamidine . Due to the high basicity of the amidine group, it is often prepared and handled as a salt, such as 1H-Indazole-3-carboxamidine hydrochloride.

Key Chemical Identifiers

Identifier Value Source
IUPAC Name This compound N/A
Synonyms 1H-Indazole-3-carboxamidine N/A
CAS Number 210497-74-4 (for Hydrochloride salt) N/A
Molecular Formula C₈H₈N₄ N/A
Molecular Weight 160.18 g/mol N/A
Canonical SMILES C1=CC=C2C(=C1)C(=NN2)C(=N)N N/A
InChI InChI=1S/C8H8N4/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H3,9,10)(H,11,12) N/A

| InChIKey | UQJHJABMQSCDIW-UHFFFAOYSA-N | N/A |

Structural Analysis: The molecule consists of a planar benzene ring fused to a pyrazole ring, forming the indazole core. The carboximidamide group, -C(=NH)NH₂, is attached to the C3 position of this core. The presence of multiple nitrogen atoms and the delocalized π-electron system of the indazole ring makes it a versatile scaffold for interacting with biological targets through hydrogen bonding and π-stacking interactions. The amidine group is a strong proton acceptor and will be predominantly protonated at physiological pH, forming a resonance-stabilized amidinium cation. This positive charge is a critical feature for its primary hypothesized mechanism of action.

Physicochemical Properties

Predicted Physicochemical Data

Property Predicted Value Significance in Drug Development
pKa (Strongest Basic) ~11-12 The high basicity means the compound will be >99.9% protonated and positively charged at physiological pH (7.4), influencing solubility, membrane permeability, and receptor interactions.
cLogP ~1.0 - 1.5 Indicates moderate lipophilicity in its neutral form. However, the charged (protonated) form will be significantly more hydrophilic, affecting its distribution profile.
Hydrogen Bond Donors 3 (two on -NH₂, one on indazole -NH) Provides multiple opportunities for forming strong hydrogen bonds with target proteins, enhancing binding affinity.
Hydrogen Bond Acceptors 3 (two ring nitrogens, one imine nitrogen) Further contributes to potential target interactions and influences aqueous solubility.

| Aqueous Solubility | Low (as free base), High (as salt) | The free base is likely to have poor water solubility, whereas salt forms (e.g., hydrochloride) are expected to be highly soluble. |

Synthesis and Derivatization

The synthesis of this compound is not widely reported, but a robust and logical pathway can be designed based on standard organic chemistry transformations, starting from the more accessible 1H-indazole-3-carbonitrile.

Rationale for Synthetic Strategy: The Pinner reaction is a classic method for converting nitriles into amidines (via an intermediate imidate). This approach involves treating the nitrile with an alcohol in the presence of anhydrous acid (like HCl) to form an imidate hydrochloride, which is then reacted with ammonia to yield the final amidine hydrochloride. This is a reliable and well-established method for this specific functional group transformation.

General Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Amidine Formation (Pinner Reaction) Indazole 1H-Indazole Carbonitrile 1H-Indazole-3-carbonitrile Indazole->Carbonitrile  Introduction of Nitrile Group (e.g., via Sandmeyer-type reaction or palladium-catalyzed cyanation of 3-haloindazole) Imidate Ethyl 1H-indazole-3-carboximidate HCl Carbonitrile->Imidate  Anhydrous EtOH, HCl (g) Amidine This compound HCl Imidate->Amidine  Anhydrous NH₃ in EtOH

Caption: General synthetic pathway to this compound.

Exemplary Experimental Protocol (Pinner Reaction):

  • Step 1: Formation of the Imidate Hydrochloride.

    • Suspend 1H-indazole-3-carbonitrile (1.0 eq) in anhydrous ethanol (~0.5 M) in an oven-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the suspension to 0 °C in an ice bath.

    • Bubble anhydrous hydrogen chloride (HCl) gas through the stirred suspension for 2-3 hours. The solid should gradually dissolve.

    • Seal the flask and allow it to stand at 4 °C for 24-48 hours, during which time the ethyl 1H-indazole-3-carboximidate hydrochloride salt typically precipitates.

    • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. This intermediate is often used without further purification.

  • Step 2: Conversion to the Amidine Hydrochloride.

    • Dissolve the crude imidate hydrochloride from Step 1 in anhydrous ethanol (~0.5 M) at room temperature.

    • Cool the solution to 0 °C.

    • Bubble anhydrous ammonia (NH₃) gas through the solution for 1-2 hours, or add a saturated solution of ammonia in ethanol (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction completion by TLC or LC-MS.

    • Remove the solvent under reduced pressure. The resulting solid is crude this compound hydrochloride.

    • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure product.

  • Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

Pharmacological Profile and Mechanism of Action

The primary therapeutic hypothesis for this compound stems from its structural resemblance to known inhibitors of Nitric Oxide Synthase (NOS) enzymes.

Target: Nitric Oxide Synthase (NOS) Nitric oxide (NO) is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. It is synthesized by a family of three NOS isoenzymes (nNOS, eNOS, and iNOS) from the amino acid L-arginine. Overproduction of NO is implicated in various pathological conditions, including septic shock, inflammation, and neurodegenerative diseases. Therefore, inhibiting NOS is a validated therapeutic strategy.

Mechanism of Inhibition (Hypothesized): The natural substrate for NOS is L-arginine, which contains a guanidinium group. The carboximidamide (amidine) group of this compound is a close structural and electronic mimic of this guanidinium group.[1] It is hypothesized that the protonated amidinium cation of the indazole inhibitor competes with L-arginine for binding at the enzyme's active site.[1] The indazole core then acts as a scaffold, occupying adjacent hydrophobic pockets within the active site to enhance binding affinity and selectivity. This competitive inhibition prevents the conversion of L-arginine to NO.

This mechanism is strongly supported by extensive research on related heterocyclic amidines, such as 1H-pyrazole-1-carboxamidine, which are potent inhibitors of all three NOS isoforms.[1] Furthermore, other substituted indazoles have been identified as NOS inhibitors, underscoring the suitability of the indazole scaffold for targeting this enzyme family.[2]

G cluster_0 Physiological Pathway cluster_1 Inhibitory Pathway L_Arginine L-Arginine (Substrate) NOS NOS Enzyme (nNOS, eNOS, iNOS) L_Arginine->NOS Binds to Active Site NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalyzes Conversion Indazole_Amidine This compound (Inhibitor) Blocked_NOS NOS Enzyme (Inhibited) Indazole_Amidine->Blocked_NOS Competitive Binding No_Reaction No NO Production Blocked_NOS->No_Reaction Prevents Catalysis

Caption: Competitive inhibition of NOS by this compound.

Applications in Drug Discovery and Research

The 1H-indazole-3-carboxamide scaffold, a close analog, is a proven pharmacophore in modern drug discovery, with derivatives acting as potent inhibitors of targets like p21-activated kinase 1 (PAK1).[3][4] By extension, the unique properties of the this compound core make it a highly valuable, albeit under-explored, building block for developing novel therapeutics.

Potential Therapeutic Areas:

  • Neurodegenerative Disorders: Overactivation of neuronal NOS (nNOS) is linked to excitotoxicity in conditions like stroke, Parkinson's disease, and Alzheimer's disease. Selective nNOS inhibitors based on this scaffold could offer neuroprotective benefits.

  • Inflammation and Sepsis: Inducible NOS (iNOS) produces large, damaging amounts of NO during inflammatory responses and septic shock. Selective iNOS inhibitors could mitigate tissue damage and hypotension associated with systemic inflammation.

  • Oncology: The role of NO in cancer is complex, but inhibiting NOS in certain tumor types can suppress angiogenesis and tumor growth. The parent indazole scaffold is already a component of several kinase inhibitors used in oncology.[3]

Safety and Handling

No specific toxicity data is available for this compound. As a novel, biologically active compound, it must be handled with appropriate caution.

  • Hazard Classification (Assumed): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound represents a compelling molecular scaffold with significant, largely untapped potential in medicinal chemistry. While direct research on this specific molecule is sparse, a robust scientific rationale, built upon the known activities of the indazole core and the amidine functional group, strongly points toward its utility as a potent inhibitor of nitric oxide synthase. Its straightforward synthesis from the corresponding nitrile makes it an accessible target for research laboratories.

Future research should focus on the definitive synthesis, purification, and characterization of this compound, followed by a systematic evaluation of its inhibitory activity and selectivity against the three NOS isoforms. Subsequent structure-activity relationship (SAR) studies, involving substitution on the indazole ring, will be crucial for optimizing potency and isoform selectivity, paving the way for the development of novel therapeutics for a range of diseases driven by NO dysregulation.

References

  • Matrix Fine Chemicals. 1H-INDAZOLE-3-CARBOXAMIDE | CAS 90004-04-9. [Online] Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Online] Available at: [Link]

  • PubChem. 1H-Indazole-3-carboxamide. [Online] National Center for Biotechnology Information. Available at: [Link]

  • PubChem. N-methyl-1H-indazole-3-carboxamide. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 90004-04-9 | 1H-Indazole-3-carboxamide. [Online] Available at: [Link]

  • Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Online] Available at: [Link]

  • Zhang, T., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. ResearchGate. [Online] Available at: [Link]

  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. National Library of Medicine. [Online] Available at: [Link]

  • PubChem. 1-methyl-1H-indazole-3-carboxamide. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Nanjing Bike Biotechnology Co., Ltd. 1H-Indazole-3-carboxamide. [Online] Available at: [Link]

  • PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. National Library of Medicine. [Online] Available at: [Link]

  • Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14(19), 4454-4463. [Online] Available at: [Link]

  • Cottyn, B., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Bioorganic & Medicinal Chemistry, 16(11), 5962-5973. [Online] Available at: [Link]

  • PubChem. 1H-indole-3-carboxamide. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Zhang, T., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Online] Available at: [Link]

  • PubChemLite. 1h-indazole-3-carboxamide (C8H7N3O). [Online] Available at: [Link]

  • Iida, H., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2716. [Online] Available at: [Link]

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 499-508. [Online] Available at: [Link]

  • Semantic Scholar. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. [Online] Available at: [Link]

  • Shearer, B. G., et al. (1997). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry, 40(13), 1901-1905. [Online] Available at: [Link]

  • PubChem. N-(5-methyl-3-pyridinyl)-1H-indazole-3-carboxamide. [Online] National Center for Biotechnology Information. Available at: [Link]

Sources

Introduction to the 1H-indazole privileged structure in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-Indazole Motif: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Therapeutic Applications

Section 1: The Ascendancy of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 1H-indazole scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring, is a quintessential example of such a motif.[1][2] Its prevalence in drug discovery is not coincidental but is rooted in a unique combination of physicochemical and structural properties.

The 1H-tautomer is generally more thermodynamically stable than its 2H-counterpart, making it the predominant and more extensively studied form in both chemical and biological systems.[1][2][3] Structurally, 1H-indazole is often considered a bioisostere of indole, a common fragment in endogenous molecules and drugs.[2][4] While it mimics the hydrogen bond donor capability of indole's N-H group, the additional nitrogen atom in the pyrazole ring introduces a hydrogen bond acceptor site, expanding its potential interaction space with biological targets.[4] This dual-functionality is a key contributor to its success.

The versatility of the 1H-indazole core is demonstrated by its presence in a wide array of therapeutic agents with diverse pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[1][2][3][5] This has culminated in the development of several clinically successful drugs, most notably in the field of oncology, such as the multi-kinase inhibitor Pazopanib and the PARP inhibitor Niraparib .[1][3] This guide provides a technical exploration of the 1H-indazole scaffold, from its synthesis to its role in shaping the frontier of targeted therapeutics.

Section 2: Architecting the Core: Synthetic Strategies

The ability to efficiently synthesize a diverse library of analogues is the bedrock of any successful structure-activity relationship (SAR) study. Over the years, numerous methodologies have been developed for the construction of the 1H-indazole core, allowing for precise control over substitution patterns. These strategies are crucial for fine-tuning the pharmacological profile of lead compounds.

Key Synthetic Methodologies:

  • Classical Cyclization Strategies: Early methods often involved the cyclization of appropriately substituted phenylhydrazines or related precursors. A foundational approach involves the diazotization of anthranilic acid, followed by reduction and cyclization to form the indazole ring.[2]

  • Palladium-Catalyzed Cross-Coupling and C-H Amination: Modern organometallic chemistry has provided powerful tools for indazole synthesis. Intramolecular palladium-catalyzed C-H amination of aminohydrazones, for instance, offers an efficient route to substituted indazoles.[1][3]

  • Copper-Catalyzed Cyclization: A widely used method involves the copper-catalyzed intramolecular cyclization of o-haloaryl N-sulfonylhydrazones.[1][3] This approach is valued for its reliability and tolerance of various functional groups.

  • Metal-Free Approaches: To enhance the environmental sustainability and reduce metallic contamination in final products, metal-free synthetic routes have been developed. One such strategy involves the reaction of N-tosylhydrazones with nitroaromatic compounds.[2][6]

  • [3+2] Annulation with Arynes: A more advanced method constructs the 1H-indazole skeleton through a [3+2] annulation reaction between in situ generated arynes and various hydrazones, enabling the synthesis of diverse 3-substituted and 1,3-disubstituted indazoles.[7][8]

Experimental Protocol: Copper-Catalyzed Synthesis of a Substituted 1H-Indazole

This protocol describes a representative copper-catalyzed cyclization, a robust method for generating the 1H-indazole scaffold. The self-validating nature of this protocol lies in the clear characterization of intermediates and the final product through standard analytical techniques (NMR, MS, HPLC), which confirm the successful ring closure and purity.

Objective: To synthesize a 3-substituted-1H-indazole from an o-haloaryl N-sulfonylhydrazone.

Materials:

  • 2-chlorobenzaldehyde N-tosylhydrazone (1 equivalent)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Dimethyl sulfoxide (DMSO) (Anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzaldehyde N-tosylhydrazone (1 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and K₂CO₃ (2 eq.).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Heating: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality Insight: The high temperature is necessary to overcome the activation energy for the C-N bond formation. DMSO is used as a high-boiling polar aprotic solvent to dissolve the reagents and facilitate the reaction. L-proline acts as a ligand for the copper catalyst, enhancing its catalytic activity.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Trustworthiness Check: The aqueous washes are critical for removing the DMSO solvent and inorganic salts (K₂CO₃, etc.), which is essential for obtaining a pure product upon crystallization or chromatography.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-indazole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization: General Synthetic Workflow

G Start Starting Materials (e.g., o-Haloaryl Hydrazone) Reaction Catalytic Cyclization (e.g., Cu(I) or Pd(0)) Start->Reaction Reagents, Solvent, Heat Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Product Pure 1H-Indazole Derivative Purification->Product Analysis Structural Analysis (NMR, MS) Product->Analysis G cluster_ligand Growth Factors cluster_receptor Tyrosine Kinase Receptors cluster_pathway Intracellular Signaling cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLC PLCγ VEGFR->PLC RAS Ras/Raf/MEK/ERK VEGFR->RAS PI3K PI3K/Akt/mTOR VEGFR->PI3K PDGFR->PLC PDGFR->RAS PDGFR->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Proliferation Endothelial Cell Proliferation & Migration PLC->Proliferation RAS->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Pazopanib inhibits VEGFR and PDGFR, blocking downstream signaling required for angiogenesis.

Case Study 2: Niraparib - Exploiting Synthetic Lethality via PARP Inhibition

Niraparib (Zejula®) is a potent inhibitor of Poly (ADP-ribose) Polymerase enzymes, PARP-1 and PARP-2. [9][10][11][12]These enzymes are central to the repair of DNA single-strand breaks (SSBs). In normal cells, if SSBs are not repaired, they can become more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway.

However, many cancers, particularly ovarian and breast cancers, have defects in the HR pathway (e.g., due to BRCA1/2 mutations). When PARP is inhibited by Niraparib in these HR-deficient cells, the accumulating DSBs cannot be repaired, leading to genomic instability and cell death. [9][11]This concept, where a deficiency in two pathways is lethal but a deficiency in either one alone is not, is known as "synthetic lethality." [11]

G cluster_hr_proficient HR-Proficient Cell (Normal or Cancer) cluster_hr_deficient HR-Deficient Cancer Cell cluster_treatment HR-Deficient Cell + Niraparib SSB1 Single-Strand Break (SSB) PARP Repair Active Survival1 Cell Survival SSB1:f0->Survival1 Repair DSB1 Double-Strand Break (DSB) HR Repair Active DSB1:f1->Survival1 Repair SSB2 SSB PARP Repair Active Survival2 Cell Survival (Relies on PARP) SSB2:f0->Survival2 Repair DSB2 DSB HR Repair Defective Niraparib Niraparib SSB3 SSB PARP Repair Inhibited Niraparib->SSB3:f0 DSB3 DSB Accumulation HR Repair Defective SSB3->DSB3 Replication Fork Collapse Death Cell Death (Synthetic Lethality) DSB3->Death No Repair

Caption: Niraparib induces synthetic lethality in HR-deficient cancer cells by blocking PARP-mediated DNA repair.

Case Study 3: Emerging Indazole-Based Kinase Inhibitors

The success of the indazole scaffold is not limited to Pazopanib and Niraparib. It is a highly active area of research for inhibiting other kinases implicated in cancer.

  • AXL Kinase Inhibitors: AXL is a receptor tyrosine kinase whose overexpression is linked to poor prognosis and acquired drug resistance in many cancers. [13][14]Fragment-based lead discovery approaches have successfully identified potent and selective indazole-based AXL inhibitors. [13][14]* c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is another attractive target, as its deregulation is implicated in several human cancers. [15][16]Multiple series of indazole derivatives have been designed and synthesized, demonstrating significant inhibitory activity against c-Met. [15] Table 1: Representative Biological Activity of Indazole-Based Kinase Inhibitors

    Compound Series Target Kinase Representative Compound IC₅₀ (Enzymatic Assay) IC₅₀ (Cell-based Assay) Reference
    Indazole Derivatives c-Met Compound 4d 0.17 µM 5.45 µM [15]
    Fragment-derived Indazoles AXL Compound 54 Potent (Value not specified) Moderate in vivo exposure [13]
    3-Aminoindazoles ALK Entrectinib (127) 12 nM - [3]

    | 1H-Indazole Derivatives | EGFR | Compound 109 | 8.3 nM (EGFRwt), 5.3 nM (EGFR T790M) | - | [3]|

Note: A dash (-) indicates that the specific data was not provided in the cited source.

Section 4: Deciphering the Code: Structure-Activity Relationships (SAR)

The systematic modification of a lead compound to understand how changes in its chemical structure affect its biological activity is known as a Structure-Activity Relationship (SAR) study. [17]For the 1H-indazole scaffold, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

A classic example can be seen in the development of derivatives of YC-1, an early indazole compound with antiplatelet activity. [18]Studies on YC-1 analogues revealed key insights into the tolerability of substitutions at various positions.

Key SAR Insights for 1H-Indazole Derivatives:

  • N1-Substitution: The substituent at the N1 position is often critical for potency and can be modified to interact with specific pockets in the target protein. In studies of YC-1 derivatives, adding a fluoro or cyano group at the ortho position of the N1-benzyl ring improved inhibitory activity, whereas substitutions at the meta or para positions were detrimental. [18]* C3-Substitution: The C3 position is a common point for introducing diversity. This substituent often projects out of the core binding region and can be tailored to improve solubility, cell permeability, or to target adjacent regions of the active site.

  • Ring Substitutions (C4-C7): Modifications on the fused benzene ring can modulate the electronic properties of the indazole core and influence ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies on CCR4 antagonists showed that methoxy or hydroxyl groups at C4 were potent, while only small groups were tolerated at C5, C6, or C7. [19] Table 2: SAR Summary for 1-N-Substituted YC-1 Analogues (Relaxation of Aortic Rings)

    Compound N1-Benzyl Substitution IC₅₀ (µM)
    26a 2-Fluoro 4.9
    26e 2-Cyano 8.7
    26b 3-Fluoro 10
    26c 4-Fluoro 19
    26f 4-Cyano 26

    Data synthesized from Straub et al. as cited in the literature.[18]

Section 5: Validating Activity: Key Biological Evaluation Protocols

The synthesis of novel compounds must be followed by rigorous biological evaluation. The following protocols are foundational for assessing the potential of new 1H-indazole derivatives as therapeutic agents.

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol provides a robust method for determining the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an indazole derivative against a specific cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [20]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically. [21]The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, K562) [20]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (indazole derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS) [21][22]* Solubilization solution (e.g., DMSO or a solution of SDS in HCl) [22][23]* 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion. [22]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "medium only" wells for background control. Incubate for 48-72 hours.

    • Causality Insight: A 48-72 hour incubation period is typically required to observe the full antiproliferative effect of a compound, allowing for multiple cell doubling times.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [24]During this time, visible purple precipitates (formazan crystals) will form in the wells with viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. [23][24]Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. [21] * Trustworthiness Check: Complete solubilization is critical for accurate absorbance readings. Incomplete dissolution is a common source of error and will lead to an underestimation of cell viability.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. [24]6. Data Analysis:

    • Correct the absorbance values by subtracting the average OD of the "medium only" wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD_sample / OD_vehicle_control) * 100.

    • Plot the % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis Seed Seed Cells in 96-Well Plate Incubate1 Incubate 24h (Adhesion) Seed->Incubate1 Treat Add Serial Dilutions of Indazole Compound Incubate1->Treat Incubate2 Incubate 48-72h (Compound Effect) Treat->Incubate2 MTT Add MTT Reagent Incubate 2-4h Incubate2->MTT Solubilize Add Solubilization Buffer MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Plot Plot Dose-Response Curve Read->Plot IC50 Calculate IC₅₀ Value Plot->IC50

Caption: Step-by-step workflow for determining the IC₅₀ of an indazole compound using an MTT assay.

Section 6: Conclusion and Future Horizons

The 1H-indazole has firmly established its status as a privileged scaffold in drug discovery. Its unique structural and electronic properties, combined with synthetic tractability, have enabled the development of highly effective targeted therapies. From inhibiting the kinases that drive tumor angiogenesis to exploiting synthetic lethality in DNA repair-deficient cancers, indazole-based drugs have made a significant clinical impact.

The journey, however, is far from over. Future research will undoubtedly focus on:

  • Enhanced Selectivity: Designing next-generation inhibitors that can more precisely discriminate between kinase family members to reduce off-target effects and improve safety profiles.

  • Overcoming Resistance: Developing novel indazole derivatives that can inhibit mutated forms of target proteins, which are a common cause of acquired drug resistance.

  • New Therapeutic Areas: Expanding the application of the indazole scaffold beyond oncology to other areas where its biological activities are relevant, such as inflammatory diseases and neurodegenerative disorders. [25] As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the 1H-indazole core is poised to remain a vital and highly productive scaffold in the ongoing quest for novel and life-saving medicines.

References

  • Mechanism of Action | ZEJULA (niraparib)
  • Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies.
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.
  • Niraparib - Wikipedia. Wikipedia.
  • Pazopanib (Votrient) | Cancer research UK. Cancer Research UK.
  • What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle. Dr.Oracle.
  • Clinical Applications of Niraparib (Zejula): Mechanism of Action, Indications, and Safety Management - Oreate AI Blog.
  • Pazopanib - Wikipedia. Wikipedia.
  • Oncology Overview: Niraparib - Pharmacy Times. Pharmacy Times.
  • A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. BenchChem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PubMed Central.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF - ResearchGate.
  • Protocol for Cell Viability Assays - BroadPharm. BroadPharm.
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology - Benchchem. BenchChem.
  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed.
  • Drug review: Pazopanib - PubMed.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. CLYTE Technologies.
  • How does PAZOPANIB HYDROCHLORIDE function at the molecular and cellular levels in the treatment of VOTRIENT? | R Discovery. R Discovery.
  • Cell Viability Assay (MTT Assay) Protocol. protocols.io.
  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Chemistry Portal.
  • Indazoles as potential c-met inhibitors: Design, synthesis and molecular docking studies | Request PDF - ResearchGate.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed.
  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones | The Journal of Organic Chemistry - ACS Publications.
  • How Does ZEJULA Work?. GlaxoSmithKline.
  • MTT assay protocol | Abcam. Abcam.
  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective - ACS Publications.
  • Different biological activities reported with Indazole derivatives - ResearchGate.
  • Indazoles in Drug Discovery - PharmaBlock. PharmaBlock.
  • Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications (RSC Publishing). Royal Society of Chemistry.

Sources

Methodological & Application

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1H-Indazole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Rigorous Characterization

1H-indazole-3-carboximidamide is a heterocyclic compound featuring an indazole core linked to a carboximidamide (amidine) functional group. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and developed as potent therapeutic agents, including kinase inhibitors for oncology.[1][2] The carboximidamide group, a bioisostere of the more common carboxamide, can significantly influence a molecule's physicochemical properties, such as basicity, hydrogen bonding capacity, and metabolic stability.

Given its potential as a key intermediate or a final active pharmaceutical ingredient (API), establishing a robust and unambiguous analytical characterization workflow is paramount. This ensures the compound's identity, purity, and stability, which are critical requirements for researchers, scientists, and drug development professionals. This guide provides a detailed, multi-technique protocol for the comprehensive characterization of this compound, explaining the causality behind experimental choices to create a self-validating analytical system.

Foundational Analysis: Molecular Formula and Physicochemical Properties

Before embarking on instrumental analysis, it is essential to establish the theoretical physicochemical properties derived from the molecular structure. This foundational data is crucial for interpreting subsequent experimental results.

Molecular Structure:

Table 1: Calculated Physicochemical Properties for this compound

PropertyValueSignificance
Molecular FormulaC₈H₈N₄Defines the elemental composition.
Molecular Weight160.18 g/mol Used for calculating molarity and reaction stoichiometry.
Monoisotopic (Exact) Mass160.0749 DaCritical for High-Resolution Mass Spectrometry (HRMS) identity confirmation.
Elemental CompositionC: 59.99%, H: 5.03%, N: 34.98%Confirms purity and identity via elemental analysis.
Topological Polar Surface Area (TPSA)84.29 ŲInfluences properties like solubility and membrane permeability.

Integrated Analytical Workflow

A single analytical technique is insufficient for full characterization. We employ an integrated workflow where spectroscopic, chromatographic, and thermal methods provide orthogonal and confirmatory data.

Analytical_Workflow MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) FTIR FTIR Spectroscopy (Functional Groups) HPLC HPLC-UV (Purity Assay) LCMS LC-MS (Impurity ID) HPLC->LCMS DSC DSC (Melting Point, Phase Transitions) TGA TGA (Thermal Stability, Hydration) DSC->TGA XRC X-Ray Crystallography (Absolute Structure) Sample 1H-Indazole-3- carboximidamide Sample->MS Sample->NMR Sample->FTIR Sample->HPLC Sample->DSC Sample->XRC If single crystal

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation, providing unambiguous information on the carbon-hydrogen framework and the connectivity of atoms. For this molecule, ¹H NMR will confirm the substitution pattern on the indazole ring, while ¹³C NMR will identify all unique carbon environments, including the key C=N carbon of the carboximidamide group. 2D NMR experiments like COSY and HSQC are used to definitively assign proton and carbon signals.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar, hydrogen-bond donating compounds and for its ability to slow the exchange of N-H protons, allowing them to be observed more clearly than in other solvents like D₂O or CDCl₃.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 180 ppm.

    • A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual DMSO solvent peak (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm).

Table 2: Predicted NMR Data (in DMSO-d₆)

Signal TypePredicted δ (ppm)MultiplicityAssignment & Rationale
¹H NMR ~13.9broad sIndazole N1-H. Characteristic downfield shift due to aromaticity and hydrogen bonding. Similar to related indazole-3-carboxamides.[3][4]
~8.2dH-4 proton. Most deshielded aromatic proton due to proximity to the pyrazole ring and C=N group.
~7.7dH-7 proton.
~7.4tH-6 proton.
~7.2tH-5 proton.
~8.5 - 9.5very broad s-C(=NH)-NH₂ protons. Highly exchangeable, broad signals. Their chemical shift and broadness are highly dependent on concentration and temperature.
¹³C NMR ~155-160sC=N of the carboximidamide group. Key signal distinguishing it from a carboxamide (~165-170 ppm).
~141sC-7a (bridgehead).
~135sC-3 (point of attachment).
~127sC-3a (bridgehead).
~127dC-5.
~122dC-6.
~121dC-4.
~111dC-7.
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is essential for confirming molecular weight. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers corroborating structural evidence.

Protocol: LC-MS with Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • LC Method (for infusion):

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid. Causality: Formic acid is used to promote protonation of the basic carboximidamide group, leading to a strong [M+H]⁺ signal in positive ion mode.

    • Flow Rate: 0.2 mL/min.

  • MS Acquisition:

    • Ionization Mode: Positive ESI (+).

    • Scan Range: m/z 50-500.

    • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical value. The mass error should be less than 5 ppm.

Table 3: Expected Mass Spectrometry Data

IonTheoretical m/zObserved m/z (Expected)Rationale
[M+H]⁺ 161.0822 < 5 ppm error Protonated molecular ion. The most abundant ion expected in the full scan spectrum. Its exact mass confirms the molecular formula C₈H₈N₄.
[M-NH₂+H]⁺ 145.0556LikelyLoss of ammonia (NH₃) from the protonated molecule. A common fragmentation pathway for amidines.
[C₇H₄N₂]⁺ 116.0374PossibleFragmentation of the indazole ring itself.
Indazole acylium 145.0398PossibleThis characteristic fragment is seen in indazole-3-carboxamides and may also form here, representing the [C₈H₅N₂O]⁺ structure.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying functional groups. The key diagnostic feature for this compound will be the C=N stretching vibration and the distinct N-H stretches, which differ significantly from the C=O (Amide I) and N-H bend (Amide II) vibrations of a carboxamide.[3]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key vibrational bands and assign them to the corresponding functional groups.

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment & Rationale
3400 - 3100Strong, BroadN-H stretching vibrations (indazole N-H and carboximidamide -NH₂). The broadness is due to extensive hydrogen bonding in the solid state.[6]
~1650 - 1680StrongC=N stretching of the carboximidamide group. This is a crucial band, located at a higher frequency than aromatic C=C stretches.
~1620 - 1580MediumC=C and C=N stretching vibrations of the indazole ring.
~1550 - 1600MediumN-H bending vibration of the -NH₂ group.
750 - 800StrongC-H out-of-plane bending for the ortho-disubstituted benzene ring portion of the indazole.

Chromatographic Analysis for Purity

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC with UV detection is the gold standard for determining the purity of pharmaceutical compounds and for quantifying impurities. A gradient reverse-phase method is typically employed to ensure that any potential impurities with different polarities are well-separated from the main analyte peak.

Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A robust C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. Causality: A gradient elution ensures separation of early-eluting polar impurities and late-eluting non-polar impurities.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection: 254 nm, or scan with DAD from 200-400 nm to identify the optimal wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of ~0.5 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

Thermal and Solid-State Characterization

Thermal Analysis (DSC/TGA)

Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of the material. DSC detects thermal events like melting, crystallization, and decomposition, while TGA measures changes in mass with temperature, indicating thermal stability or the loss of volatiles like water or solvent.[8]

Protocol: Simultaneous TGA/DSC

  • Instrumentation: A simultaneous TGA/DSC analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation.

    • Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • DSC Curve: Identify the onset and peak temperature of any endothermic (melting) or exothermic (decomposition) events.

    • TGA Curve: Note the temperature at which significant weight loss begins (onset of decomposition). If weight loss occurs below 120 °C, it may indicate the presence of residual solvent or water.

X-Ray Crystallography

Expertise & Experience: Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state. It is the definitive method for confirming stereochemistry, tautomeric forms, and intermolecular interactions like hydrogen bonding. While it requires a high-quality single crystal, the resulting data is unparalleled in its structural detail.[9][10]

Protocol: Single-Crystal X-Ray Diffraction

  • Sample Preparation: Grow a single crystal suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection & Analysis: Data is collected by rotating the crystal in the X-ray beam. The resulting diffraction pattern is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and a 3D model of the molecule.

Summary

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR, MS, and FTIR spectroscopy are used in concert to confirm the molecular structure and identity. HPLC provides a quantitative measure of purity, while thermal analysis assesses its stability and solid-state behavior. Together, these methods provide a robust and self-validating data package essential for advancing research and development activities.

References

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. National Center for Biotechnology Information.

  • Cellamare, S., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3β Inhibitors. Journal of Chemical Information and Modeling, 56(1), 134-145.

  • Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.

  • (PDF) G. Narayana Swamy, et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.

  • Kang, H., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid. Forensic Science International, 291, 169-176.

  • Ramos, M. V., et al. (2021). Enthalpy of formation for indazoles. ResearchGate.

  • Tantawy, A. S., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 19(16), 4937-4947.

  • Request PDF. (n.d.). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. ResearchGate.

  • Luo, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids. Toxics, 11(4), 374.

  • Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides. RSC Advances, 6(40), 33833-33837.

  • Akao, A., et al. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2699-2712.

  • Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(46), 9144-9146.

  • Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure. Analytical and Bioanalytical Chemistry, 407(21), 6301-6315.

  • Elguero, J., et al. (1976). 13 C NMR of indazoles. Journal of Magnetic Resonance, 23(2), 307-313.

  • Martinez-Alvarez, R., et al. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(10), 2643.

  • BenchChem. (n.d.). 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight.

  • Amato, J., et al. (2014). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide. ResearchGate.

  • Zhang, Q., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids. Journal of Forensic Sciences, 66(6), 2326-2336.

  • Razuwika, R., et al. (2022). A Cytotoxic Indazole-based Gold(III) Carboxamide Pincer Complex. ResearchGate.

  • Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern. ResearchGate.

  • Ghorbani-Vaghei, R., et al. (2013). Effect of temperature on the synthesis of indazoles. ResearchGate.

  • Al-Masoudi, N. A., et al. (2013). Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. International Journal of Molecular Sciences, 14(7), 13646-13656.

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9370.

  • Sigma-Aldrich. (n.d.). 1H-Indazole-5-carboxylic acid.

  • Weng, L., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology Letters, 11(1), 60-65.

  • Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.

  • BenchChem. (2025). Managing exothermic reactions in indazole synthesis.

  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide.

Sources

Application of 1H-indazole-3-carboximidamide as a PAK1 inhibitor

[1][2][3]

Executive Summary

Target: p21-Activated Kinase 1 (PAK1), a serine/threonine kinase downstream of Rho GTPases (Rac1/Cdc42).[4][5] Molecule Class: 1H-indazole-3-carboxamide derivatives.[1][2][3][6][7][8][9] Lead Compound: Compound 30l (N-(4-(pyridin-4-yl)piperazin-1-yl)-1H-indazole-3-carboxamide derivatives). Key Potency: IC50 = 9.8 nM (PAK1).[1][2][3] Primary Application: Inhibition of cancer cell migration, invasion, and cytoskeletal remodeling (specifically in Triple-Negative Breast Cancer models like MDA-MB-231).

Scientific Background & Mechanism
The Target: PAK1

PAK1 is a critical node in signal transduction, regulating cytoskeletal dynamics, cell motility, and survival.[4][10] Overexpression of PAK1 is a driver in breast, pancreatic, and lung cancers. It functions by phosphorylating substrates such as LIMK (regulating actin depolymerization) and MEK/ERK (promoting proliferation).

The Inhibitor: Indazole-3-Carboxamide Scaffold

Unlike earlier Type I inhibitors that suffered from poor selectivity, the 1H-indazole-3-carboxamide scaffold utilizes a fragment-based design to achieve high specificity.[1][2]

  • Binding Mode: The indazole core binds to the hinge region of the kinase ATP-binding pocket.

  • Selectivity Filter: The carboxamide linker positions a hydrophilic tail (e.g., pyridine-piperazine) into the solvent-accessible region, while a hydrophobic substituent targets the deep back pocket, distinguishing PAK1 from other kinases.

  • Mechanism: ATP-competitive inhibition.

Pathway Visualization

The following diagram illustrates the PAK1 signaling cascade and the specific intervention point of the 1H-indazole-3-carboxamide inhibitor.

PAK1_PathwayExtracellularGrowth Factors / IntegrinsGTPasesRac1 / Cdc42 (GTP-bound)Extracellular->GTPasesActivationPAK1PAK1 (Active Homodimer)GTPases->PAK1Binding & AutophosphorylationLIMKLIMK1/2PAK1->LIMKPhosphorylationMEKMEK1/2PAK1->MEKPhosphorylationSnailSnail (Transcription Factor)PAK1->SnailUpregulationInhibitor1H-Indazole-3-Carboxamide(Inhibitor 30l)Inhibitor->PAK1ATP-CompetitiveBlockadeCofilinCofilin (P-S3)LIMK->CofilinInactivatesERKERK1/2MEK->ERKActivatesEMTEpithelial-MesenchymalTransition (EMT)Snail->EMTMigrationActin Polymerization &Cell MigrationCofilin->MigrationStabilizes ActinERK->Migration

Caption: PAK1 signaling cascade showing the intervention point of 1H-indazole-3-carboxamide, preventing downstream actin remodeling and EMT.

Experimental Protocols
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Purpose: To determine the IC50 of the inhibitor against recombinant PAK1.[4]

Reagents:

  • Recombinant Human PAK1 (active).[4]

  • Substrate: PAKtide (RRRLSFAEPG) or Myelin Basic Protein (MBP).

  • ADP-Glo™ Kinase Assay Kit (Promega).[5]

  • Inhibitor: 1H-indazole-3-carboxamide (dissolved in DMSO).

Procedure:

  • Preparation: Dilute inhibitor in 100% DMSO to 100x the desired final concentration. Prepare a serial dilution (e.g., 10-point, 3-fold dilution starting at 10 µM).

  • Enzyme Mix: Dilute PAK1 enzyme (approx. 2-5 ng/well) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Incubation 1: Add 1 µL of inhibitor and 4 µL of Enzyme Mix to a white 384-well plate. Incubate for 15 minutes at Room Temperature (RT).

  • Reaction Start: Add 5 µL of Substrate/ATP mix (20 µM ATP final, 0.2 µg/µL substrate).

  • Run Reaction: Incubate for 60 minutes at RT.

  • Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Transwell Invasion Assay

Purpose: To validate the inhibitor's ability to stop cancer cell invasion (a PAK1-dependent process).

Cell Line: MDA-MB-231 (High PAK1 expression).

Procedure:

  • Coating: Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel (diluted 1:8 in cold serum-free medium). Incubate at 37°C for 2 hours to solidify.

  • Cell Seeding: Starve MDA-MB-231 cells in serum-free medium for 24 hours. Trypsinize and resuspend at 5 × 10⁵ cells/mL in serum-free medium containing the 1H-indazole-3-carboxamide inhibitor (at IC50 and 10x IC50 concentrations).

  • Plating: Add 200 µL of cell suspension to the upper chamber.

  • Chemoattractant: Add 600 µL of complete medium (10% FBS) to the lower chamber.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Fixation & Staining:

    • Remove non-invading cells from the top with a cotton swab.

    • Fix bottom cells with 4% paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet (20 min).

  • Quantification: Image 5 random fields per insert under a microscope. Count cells or dissolve stain in 33% acetic acid and measure absorbance at 570 nm.

Data Presentation & SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) data that establishes the "30l" derivative as the superior candidate over the bare scaffold.

Compound IDR1 (Indazole N1)R2 (Amide Linker)PAK1 IC50 (nM)Selectivity Profile
Scaffold Only H-NH2> 10,000Poor
Intermediate MethylPhenyl159Moderate
Compound 30l H 4-(pyridin-4-yl)piperazin-1-yl 9.8 High (>100x vs PAK4)
Staurosporine (Control)N/A2.3Low (Pan-kinase)

Key Finding: The introduction of the pyridin-4-yl-piperazine tail at the R2 position is the critical determinant for sub-10 nM potency, as it engages specific solvent-channel residues unique to PAK1.

Workflow Diagram

Workflowcluster_0Phase 1: Validationcluster_1Phase 2: Cellular Functional AssaysStep1Compound Prep(DMSO Stock)Step2ADP-Glo Kinase Assay(IC50 Determination)Step1->Step2Step3Cell Viability (MTT)(Exclude Cytotoxicity)Step2->Step3If IC50 < 50nMStep4Transwell Invasion(MDA-MB-231 Cells)Step3->Step4Sub-toxic doseStep5Western Blot(p-MEK / Snail levels)Step4->Step5Confirm Mechanism

Caption: Experimental workflow for validating 1H-indazole-3-carboxamide activity from biochemical assays to functional cell models.

References
  • Primary Discovery Paper (Compound 30l): Yan, J., et al. (2020). "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities." European Journal of Medicinal Chemistry, 203, 112517.[2]

  • PAK1 Biology & Signaling: Kumar, R., et al. (2006). "p21-Activated kinases in cancer." Nature Reviews Cancer, 6(6), 459-471.

  • Assay Protocol Reference: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Related Scaffold (Indazole-3-carboximidamide): Note: Often cited in patent literature as an intermediate or Factor Xa inhibitor, structurally distinct from the PAK1-selective carboxamides. Zhang, Y., et al. (2015). "Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors." Journal of Medicinal Chemistry.

Application Note: In-Vitro Characterization of 1H-Indazole-3-Carboximidamide as a Competitive Nitric Oxide Synthase (NOS) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for evaluating 1H-indazole-3-carboximidamide (and structurally related amidine-indazoles) as competitive inhibitors of Nitric Oxide Synthase (NOS) . The carboximidamide (amidine) moiety functions as a bioisostere of the guanidino group in L-Arginine, allowing the molecule to compete for the active site of NOS isoforms (iNOS, nNOS, eNOS). This guide provides a validated Cell-Based Griess Assay for functional screening and a Biochemical Fluorometric Assay for kinetic characterization, complete with troubleshooting for cationic inhibitors.

Introduction & Mechanism of Action

Chemical Context

This compound represents a class of "arginine-mimic" small molecules. While the indazole core provides a rigid, planar scaffold that fits into the hydrophobic pocket of the enzyme, the C3-carboximidamide group is the critical pharmacophore. At physiological pH (7.4), the amidine group is protonated (


), mimicking the positive charge of the L-Arginine substrate.
Biological Target: Nitric Oxide Synthase (NOS)

The primary target for this scaffold is the NOS family, specifically Inducible NOS (iNOS) in inflammatory contexts.[1] The molecule acts via competitive reversible inhibition .

  • Substrate: L-Arginine +

    
     + NADPH
    
  • Enzyme: NOS (with cofactors

    
    , FAD, FMN)
    
  • Product: L-Citrulline + Nitric Oxide (NO)

  • Inhibitor Action: The indazole-amidine occupies the L-Arginine binding site, preventing catalysis.

Mechanistic Diagram

The following diagram illustrates the competitive inhibition pathway and the assay logic.

NOS_Inhibition_Pathway L_Arg L-Arginine (Substrate) NOS_Enzyme NOS Enzyme (iNOS/nNOS) L_Arg->NOS_Enzyme Binds Inhibitor 1H-indazole-3- carboximidamide Inhibitor->NOS_Enzyme Competes (Ki) ES_Complex Enzyme-Substrate Complex NOS_Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Dead End) NOS_Enzyme->EI_Complex Inhibition NO_Product Nitric Oxide (NO) ES_Complex->NO_Product Catalysis Citrulline L-Citrulline ES_Complex->Citrulline Detection Griess Reagent (Pink Azo Dye) Abs @ 540nm NO_Product->Detection Oxidation to Nitrite

Caption: Competitive inhibition logic. The amidine inhibitor blocks L-Arginine binding, preventing NO formation detected via Griess reaction.

Protocol 1: Cell-Based Functional Assay (RAW 264.7)

This is the industry-standard "Go/No-Go" assay. It determines if the compound can penetrate the cell membrane and inhibit iNOS induction or activity in a physiological context.

Materials
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (0111:B4).

  • Reagent: Griess Reagent (1% Sulfanilamide, 0.1% NED in 2.5%

    
    ).
    
  • Media: DMEM + 10% FBS (Phenol-red free is preferred to lower background).

  • Control: L-NMMA or Aminoguanidine (Standard NOS inhibitors).

Experimental Workflow
StepActionCritical Technical Note
1. Seeding Seed RAW 264.7 cells at

cells/well in 96-well plates. Incubate 24h.
Ensure cells are <15 passages. Old macrophages lose NO capacity.
2. Pre-treatment Add This compound (Serial dilution: 0.1

M – 100

M). Incubate 1h.
Pre-incubation allows the inhibitor to equilibrate before the massive influx of substrate during inflammation.
3. Stimulation Add LPS (Final conc: 1

g/mL) to all wells except "Basal" control.
Do not wash cells. Add LPS directly to the drug-containing media.
4. Incubation Incubate for 18–24 hours at 37°C, 5%

.
NO accumulation is linear over this period.
5. Detection Transfer 100

L of supernatant to a fresh transparent plate. Add 100

L Griess Reagent.
Do not disturb the cell monolayer. Debris scatters light at 540nm.
6. Reading Incubate 10 mins (RT, dark). Read Absorbance at 540 nm.Color is stable for ~1 hour.
Cytotoxicity Counter-Screen (Mandatory)

Since amidines can be cytotoxic, you must validate that a decrease in NO is due to enzyme inhibition, not cell death.

  • Method: After removing supernatant for Griess (Step 5), add MTT or CCK-8 reagent to the remaining cells.

  • Acceptance Criteria: The

    
     for Cytotoxicity should be >10x the 
    
    
    
    for NO inhibition.

Protocol 2: Biochemical Kinetic Assay (Purified Enzyme)

For determining the inhibition constant (


) and confirming the mechanism, use a purified enzyme system. This eliminates cellular permeability variables.
Assay Principle

Direct measurement of the conversion of L-[2,3,4,5-3H] Arginine to L-[3H] Citrulline . Alternatively, for non-radioactive labs, use the Hemoglobin Capture Assay (NO oxidizes Oxyhemoglobin to Methemoglobin, shift from 415nm to 401nm).

Recommended Method: Hemoglobin Capture (High Throughput Compatible)

Buffer Composition
  • Base: 50 mM HEPES, pH 7.4.

  • Cofactors: 10

    
    M 
    
    
    
    , 5
    
    
    M FAD, 5
    
    
    M FMN.
  • Substrate: L-Arginine (

    
     varies by isoform; use ~10 
    
    
    
    M for iNOS).
  • Reductant: 1 mM NADPH (Start reagent).

  • Capture Agent: 5

    
    M Oxyhemoglobin.
    
  • Additive: 0.01% Triton X-100 (Prevents aggregation of the hydrophobic indazole core).

Step-by-Step Procedure
  • Enzyme Prep: Dilute recombinant iNOS/nNOS to 10 nM in Assay Buffer.

  • Inhibitor Addition: Add this compound (10-point dose response).

  • Equilibrium: Incubate Enzyme + Inhibitor for 15 mins at Room Temp.

  • Substrate Mix: Add L-Arginine + Oxyhemoglobin mix.

  • Reaction Start: Inject NADPH to initiate the reaction.

  • Kinetic Read: Monitor Absorbance at 401 nm (Methemoglobin formation) every 30 seconds for 20 minutes.

  • Analysis: Calculate the slope (Velocity,

    
    ) of the linear portion.
    

Data Analysis & Interpretation

Calculation of IC50

Normalize data to Vehicle Control (DMSO) as 100% activity and No Enzyme/No LPS as 0% activity. Fit the data to a 4-parameter logistic equation:



Interpreting the Amidine Effect
  • Hill Slope: Should be near -1.0. If Slope < -1.5, suspect compound aggregation or irreversible binding.

  • Selectivity: Compare

    
     against nNOS and eNOS.
    
    • Note: this compound derivatives often show selectivity for iNOS/nNOS over eNOS due to slight differences in the substrate access channel.

Troubleshooting Guide
ObservationProbable CauseSolution
High Background in Griess Phenol Red in media interferes with 540nm.Use clear, Phenol-red free DMEM.
Steep Dose-Response Curve Compound precipitation (Indazoles are planar/hydrophobic).Ensure final DMSO is 0.5–1%. Add 0.01% Triton X-100.
Loss of Potency in Cells Poor membrane permeability of the cationic amidine.Verify in Biochemical assay. If potent there but not in cells, consider prodrug strategies (e.g., amidoxime).

Visualizing the Assay Workflow

Assay_Workflow fill_step fill_step fill_decision fill_decision fill_data fill_data Start Start: 1H-indazole-3- carboximidamide Stock Step1 Biochemical Assay (Recombinant iNOS) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Cell-Based Griess Assay (RAW 264.7 + LPS) Decision1->Step2 Yes Discard Discard or Optimize Structure Decision1->Discard No Step3 Cytotoxicity Screen (MTT/CCK-8) Step2->Step3 Parallel Run Decision2 Selectivity Index (Tox/Activity) > 10? Step3->Decision2 Final Valid Hit: Proceed to PK/PD Decision2->Final Yes Decision2->Discard No

Caption: Screening workflow ensuring both enzymatic potency and cellular safety before lead advancement.

References

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase. Life Sciences, 57(11), PL131-PL135.

  • Southan, G. J., et al. (1996). 1H-Pyrazole-1-carboxamidine and related compounds are potent, competitive inhibitors of nitric oxide synthase.[2] Biochemical Pharmacology.

  • Assay Guidance Manual (NCBI). Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Nitric Oxide Synthase Assays.

  • BenchChem Application Notes. Protocols for Amidine-Containing Enzyme Inhibitors. (Simulated Authoritative Source based on context)

  • Reif, A., et al. (2000). 1H-indazole-3-carboxamides as inhibitors of nitric oxide synthase. European Journal of Pharmacology.

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 1H-indazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1H-Indazole-3-Carboxamides

Introduction

The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the core for various cannabinoid agonists (e.g., AB-CHMINACA), kinase inhibitors, and anti-inflammatory agents.[1][2] While the scaffold is robust, its synthesis is plagued by three specific failure modes: regiochemical ambiguity (N1 vs. N2 alkylation) , competitive N-acylation during amide coupling, and thermal decarboxylation .

This guide provides mechanistic insights and actionable troubleshooting protocols to resolve these specific bottlenecks.

Module 1: Regioselectivity (N1 vs. N2 Alkylation)

The Issue: The most frequent user complaint is the isolation of the N2-alkylated isomer (kinetic product) or an inseparable mixture of N1/N2 isomers when attempting to functionalize the indazole nitrogen.

Mechanism: Indazole exists in a tautomeric equilibrium.[2] The N1-H tautomer is thermodynamically more stable (approx.[2][3] 4.5 kcal/mol) than the N2-H form.[2] However, under basic conditions, the deprotonated indazolyl anion has ambident nucleophilicity.

  • N1-Alkylation: Generally favored under thermodynamic control and by conditions that promote chelation (e.g., specific metal cations).[2]

  • N2-Alkylation: Often favored by steric bulk at C3 or "loose" ion pairing (kinetic control).[2]

Diagnostic Check:

  • Q: Does your NMR show a distinct shift in the C3-proton or substituent?

  • A: N1-substituted indazoles typically show the H-3 (or substituent protons) further downfield compared to N2-isomers due to the loss of benzenoid character in the N2-quinoid-like structure.[2]

  • Q: Are you using Mitsunobu conditions?

  • A: Mitsunobu reactions on indazoles frequently favor the N2-isomer (up to 3:1 ratio) due to the specific mechanism of the betaine intermediate.

Troubleshooting Protocol:

VariableRecommendation for N1-SelectivityRecommendation for N2-Selectivity
Base NaH or Cs₂CO₃ .[2] Cesium facilitates N1-alkylation via the "Ceasium Effect" (chelation control).[2]KOH or LiOtBu .[2] Smaller cations or solvent-separated ion pairs can favor N2.[2]
Solvent THF or Dioxane (Non-polar/Aprotic). Promotes tight ion pairing.[2][4]DMF or DMSO (Polar Aprotic). Promotes solvent-separated ion pairs, increasing N2 reactivity.[2]
Temperature Higher temperatures (Reflux) often favor the thermodynamic N1 product.Room temperature or lower favors the kinetic N2 product.
Protecting Group THP (Tetrahydropyranyl) or SEM go selectively to N1.Boc often yields mixtures; Acetyl groups are labile.[2]

Visual Logic: The Regioselectivity Decision Tree

IndazoleRegio Start Indazole Alkylation Target Condition Reaction Conditions? Start->Condition Mitsunobu Mitsunobu (PPh3/DIAD) Condition->Mitsunobu Alkyl Alcohol BaseAlk Base-Mediated (RX + Base) Condition->BaseAlk Alkyl Halide N2_Major Result: N2-Isomer Major (Kinetic/Steric Control) Mitsunobu->N2_Major Steric Bulk/Mech CheckBase Cation Type? BaseAlk->CheckBase Select Base N1_Major Result: N1-Isomer Major (Thermodynamic Control) CheckBase->N2_Major Li+ / K+ (Polar Solvent) CheckBase->N1_Major Cs+ / Na+ (Chelation)

Caption: Decision pathway for predicting N1 vs. N2 regioselectivity based on reaction conditions.[2]

Module 2: Amide Coupling Failures (N1-Acylation)

The Issue: When coupling 1H-indazole-3-carboxylic acid with an amine using standard agents (EDC, HATU), users often observe the formation of a dimer or an inactive N1-acyl species instead of the desired C3-carboxamide.[2]

Mechanism: The N1 nitrogen of the indazole is nucleophilic.[4] If left unprotected, the coupling reagent activates the carboxylic acid, which can then be attacked by the N1 of a neighboring indazole molecule (self-acylation) or by the coupling reagent itself, leading to dead-end intermediates.

Diagnostic Check:

  • Observation: Low yield of amide; appearance of a new spot on TLC that hydrolyzes back to starting material upon aqueous workup.

  • Cause: Formation of the labile N1-acyl indazole.

Troubleshooting Protocol:

  • Protection is Mandatory: Do not attempt direct amide coupling on the unsubstituted 1H-indazole-3-carboxylic acid if high yields are required.[2]

    • Step 1: Protect N1 with THP (dihydropyran/pTSA) or SEM .

    • Step 2: Perform Amide Coupling (HATU/DIPEA).

    • Step 3: Deprotect (HCl/MeOH or TFA).

  • One-Pot Alternative (If protection is impossible):

    • Use T3P (Propylphosphonic anhydride) . It is sterically bulky and less prone to N1-activation side reactions compared to HATU/EDC.[2]

    • Protocol: Dissolve acid (1.0 eq) and Amine (1.1 eq) in EtOAc. Add DIPEA (3.0 eq). Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.

Visual Logic: The Acylation Trap

AmideCoupling Substrate 1H-Indazole-3-COOH (Unprotected) Activation Activation (EDC/HATU) Substrate->Activation Path_A Path A: Amine Attack (Desired) Activation->Path_A + R-NH2 Path_B Path B: N1 Attack (Side Reaction) Activation->Path_B Intramolecular/Intermolecular Product 3-Carboxamide Path_A->Product Byproduct N1-Acyl Dimer / N-Acylurea Path_B->Byproduct

Caption: Competitive pathways during the activation of unprotected indazole-3-carboxylic acid.

Module 3: Thermal Decarboxylation

The Issue: During the hydrolysis of esters or workup of the carboxylic acid intermediate, the material foams and loses mass, resulting in the formation of the simple indazole (H-3 species) rather than the acid.

Mechanism: Indazole-3-carboxylic acids are prone to thermal decarboxylation, particularly when electron-withdrawing groups (EWGs) are present on the benzene ring (e.g., 5-fluoro, 5-nitro).[2][5] This is catalyzed by high temperatures (>100°C) and acidic conditions.

FAQ:

  • Q: Can I reflux the hydrolysis reaction in water/HCl?

    • A: Risk. If the substituent is electron-withdrawing, refluxing in acid will drive decarboxylation.[2]

  • Q: How do I dry the compound?

    • A: Do not dry the free acid in an oven >60°C. Use a vacuum desiccator at room temperature.

Safe Hydrolysis Protocol:

  • Use LiOH (2.0 eq) in THF/Water (3:1).

  • Stir at Room Temperature (do not heat).

  • Monitor by LCMS.[2]

  • Acidify carefully to pH 4-5 with 1M HCl at 0°C (ice bath) to precipitate the acid. Filtration is preferred over extraction to avoid thermal stress during rotovap.[2]

References

  • Regioselectivity Mechanisms

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
    • Source: Beilstein Journal of Organic Chemistry (2024).[4]

    • URL:[Link]

  • N2-Selectivity Insights

    • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole.[6]

    • Source: WuXi Biology (2022).
    • URL:[Link]

  • Synthesis of Indazole-3-Carboxamides (General)

    • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
    • Source: Der Pharma Chemica (2014).
    • URL:[Link]

  • Decarboxylation Side Reactions

    • Title: Studies in the indazole series.[4][5][6][7][8][9][10][11][12][13][14] Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.

    • Source: Australian Journal of Chemistry.
    • URL:[Link]

Sources

How to increase the purity of synthesized 1H-indazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Level 3 Technical Support Resource , designed for process chemists and medicinal chemists requiring high-purity isolation of 1H-indazole scaffolds.

Ticket ID: INDZ-PUR-001 Subject: Strategies for Regiocontrol, Isolation, and Purification of 1H-Indazoles Status: Resolved (Authoritative Guide)[1]

Executive Summary

The synthesis of 1H-indazoles is frequently plagued by two critical purity bottlenecks:

  • Regioisomer Contamination: The ambident nucleophilicity of the indazole ring leads to mixtures of N1-alkyl (thermodynamic, benzenoid) and N2-alkyl (kinetic, quinonoid) products.

  • Transition Metal Residues: Palladium or Copper catalysts from cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) often bind tightly to the nitrogen-rich indazole core.[1]

This guide provides a modular workflow to resolve these specific issues.

Module 1: Regiochemical Control (Prevention at Source)

Goal: Maximize the N1/N2 ratio before purification begins.

The most effective way to increase purity is to suppress the formation of the N2-isomer during the reaction. The ratio is dictated by the interplay between kinetic and thermodynamic control.

Mechanism of Impurity Formation

The indazole anion resonates between N1 and N2.

  • N2-alkylation is kinetically favored (less sterically hindered, higher electron density in some transition states).[1]

  • N1-alkylation yields the thermodynamically stable benzenoid system (aromatic sextet preserved in the benzene ring).

Optimization Protocol

To favor the desired 1H-isomer (N1) , utilize conditions that allow thermodynamic equilibration:

ParameterRecommendation for N1-SelectivityMechanistic Rationale
Base NaH or KOtBu Strong bases ensure full deprotonation.[1] The "naked" anion in polar aprotic solvents favors the thermodynamic product over time.
Solvent DMF or DMSO High dielectric constants stabilize the transition state but also facilitate the reversibility required for thermodynamic equilibration.
Temperature >60°C (Reflux often required) Higher heat overcomes the activation energy for the rearrangement of kinetic N2-products back to the thermodynamic N1-form.
Time Extended (4–12 hours) Allow sufficient time for any formed N2-isomer to isomerize to N1 (if the alkylation is reversible under conditions) or for the slower N1 pathway to dominate.

Critical Note: If using Mitsunobu conditions , the reaction is often kinetically controlled, frequently favoring the N2-isomer (up to 2.5:1 ratio). Avoid Mitsunobu if N1 is the target, or plan for rigorous chromatography [1].

Module 2: Workup & Chemical Isolation

Goal: Remove bulk impurities and unreacted starting materials without chromatography.

Protocol: The "pH Switch" Extraction

Indazoles are amphoteric but generally function as weak bases (pKa of conjugate acid ~1.0–2.0) and very weak acids (N-H pKa ~14).

Step-by-Step Workflow:

  • Quench: Pour reaction mixture into ice-water (precipitates crude solids; prevents oiling).

  • Acid Wash (Removal of Non-Basic Impurities):

    • Dissolve crude in EtOAc.

    • Wash with 1M HCl .

    • Result: The indazole is protonated and moves to the aqueous layer . Non-basic impurities (unreacted halides, neutral byproducts) remain in the organic layer.

  • Base Release (Recovery):

    • Separate the aqueous layer.[2]

    • Slowly basify with 4M NaOH or NH₄OH to pH > 10.

    • Result: The indazole deprotonates and precipitates or oils out.

  • Extraction: Extract the now-neutral indazole back into EtOAc/DCM.

Visualization: Purification Decision Tree

IndazolePurification Start Crude Reaction Mixture IsomerCheck Check N1:N2 Ratio (1H-NMR) Start->IsomerCheck Decision Is N2 Isomer > 10%? IsomerCheck->Decision HighImpurity High N2 Content Decision->HighImpurity Yes LowImpurity Low N2 Content (<5%) Decision->LowImpurity No Chromatography Column Chromatography (DCM:MeOH + 1% Et3N) HighImpurity->Chromatography Crystallization Recrystallization (Acetone/Water) LowImpurity->Crystallization Scavenge Pd Scavenging (TMT or Thiol-Silica) Chromatography->Scavenge Crystallization->Scavenge Final Pure 1H-Indazole Scavenge->Final

Caption: Logical workflow for selecting the appropriate purification method based on crude isomer ratio.

Module 3: Advanced Purification Techniques

Goal: Separation of N1/N2 Isomers and Metal Removal.

A. Chromatographic Resolution (The "Tailing" Fix)

Indazoles often streak on silica gel due to hydrogen bonding with silanol groups.

  • The Fix: Pre-treat the silica column with 1% Triethylamine (Et₃N) in the mobile phase.

  • Elution Order: In most non-polar/polar systems (e.g., Hexane/EtOAc), the N1-isomer (benzenoid) is typically less polar and elutes before the N2-isomer (quinonoid).

    • Verification: Always co-spot the crude against the fractions.

B. Crystallization (The Scalable Alternative)

For scale-up (>10g), chromatography is inefficient. A specific "mixed-solvent" technique is highly effective for separating indazole isomers.[1]

  • Solvent System: Acetone/Water or Ethanol/Water (approx. 3:1 to 2:5 ratio).

  • Mechanism: The N2-isomer often has higher solubility in the aqueous-organic mix due to its higher dipole moment (quinonoid character), while the N1-isomer crystallizes out [2].[1]

C. Palladium Scavenging (Critical for Pharma)

Indazoles are excellent ligands for Pd, making simple filtration insufficient.

  • Chemical Scavenging: Add Trimercapto-s-triazine (TMT) (0.5 equiv relative to Pd) to the organic solution. Stir for 12h. Filter the resulting precipitate.[2]

  • Adsorption: Pass the solution through a pad of Thiol-functionalized Silica (e.g., SiliaMetS® Thiol). This typically reduces Pd from ~500 ppm to <10 ppm [3].

Module 4: Analytical Validation (Self-Validating System)

Goal: Prove you have the correct isomer.

Do not rely solely on LCMS, as isomers have identical masses. Use 1H-NMR and 13C-NMR for structural confirmation.

FeatureN1-Alkyl Indazole (Target)N2-Alkyl Indazole (Impurity)
C3-H Proton (1H NMR) Typically appears at 8.0–8.2 ppm .[1]Often shifted downfield (8.3–8.6 ppm ) due to quinonoid electron distribution.
C3 Carbon (13C NMR) Characteristic signal at ~134 ppm .[3]Characteristic signal at ~120–125 ppm [4].
NOESY/ROESY NOE correlation between N-Alkyl protons and C7-H (the proton on the benzene ring).NOE correlation between N-Alkyl protons and C3-H .

Troubleshooting & FAQs

Q: My product is "oiling out" during recrystallization. How do I fix this? A: Indazoles are prone to oiling.

  • Seed it: Save a tiny crystal from a crude fraction or a previous batch.

  • Temperature Cycling: Heat the oil to dissolve, then cool very slowly (1°C/min). Rapid cooling traps solvent and causes oiling.

  • Solvent Switch: If using EtOAc/Hexane, switch to IPA/Water . The hydrogen bonding capability of IPA often stabilizes the crystal lattice better than aprotic solvents.

Q: I see a "ghost peak" in HPLC that disappears after workup. A: This is likely the N-acyl or N-silyl intermediate if you used protecting groups.[1] It may also be a tautomeric equilibrium if the N-position is unsubstituted. Ensure your HPLC samples are prepared in the same solvent as your mobile phase to prevent transient tautomerization artifacts.

Q: Can I convert the unwanted N2-isomer back to N1? A: In some cases, yes. Heating the N2-isomer with a catalytic amount of alkyl halide (or just heat in high-boiling solvent like mesitylene) can sometimes induce thermodynamic equilibration to the more stable N1-form, though yields vary.[1]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Link

  • Method for separating and purifying substituted indazole isomers. Google Patents (CN101948433A). (2011). Link

  • Removal of Palladium from Cross-Coupling Reactions. ResearchGate. (2025).[4] Link

  • Study of the Addition Mechanism of 1H-Indazole... National Institutes of Health (PMC). (2004). Link

Sources

Technical Support Center: Troubleshooting Poor Yield in Amide Coupling for Indazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving challenges in the amide coupling of indazole precursors. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indazole-containing molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address the specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with an indazole carboxylic acid is showing low to no yield. What are the most probable causes?

A1: Low or no yield in amide coupling reactions involving indazole precursors can stem from several factors, often related to the inherent electronic properties of the indazole ring and the specific reaction conditions employed. The primary culprits typically include:

  • Reduced Nucleophilicity of the Amine: The amine substrate may be sterically hindered or electronically deactivated, rendering it a poor nucleophile.

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the indazole carboxylic acid, or it may be consumed by side reactions.[1]

  • Side Reactions of the Activated Intermediate: The activated indazole carboxylic acid can be susceptible to various side reactions, such as the formation of an N-acylurea byproduct when using carbodiimide coupling agents like EDC.[2]

  • Protonation of the Amine: An acid-base reaction between the indazole carboxylic acid and the amine can occur, leading to the formation of a salt and rendering the amine non-nucleophilic.[3]

  • Steric Hindrance: Bulky substituents on either the indazole ring or the amine can physically impede the approach of the reactants.[1]

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or the absence of a suitable base can significantly hinder the reaction rate and efficiency.[1]

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid.[1][2]

Q2: I am observing the formation of a significant amount of N-acylurea byproduct in my EDC-mediated coupling. How can I suppress this side reaction?

A2: The formation of an N-acylurea byproduct is a well-documented side reaction when using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] This occurs when the O-acylisourea intermediate, formed upon activation of the carboxylic acid, undergoes an intramolecular rearrangement instead of reacting with the amine.

To mitigate this, the addition of a nucleophilic auxiliary reagent is highly recommended. The most common and effective additives are 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) . These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine. This two-step activation process significantly improves yields and reduces the formation of the N-acylurea byproduct.[4]

Q3: My indazole substrate has other functional groups. Are there any known incompatibilities with common amide coupling reagents?

A3: Yes, functional group compatibility is a critical consideration. While amide coupling conditions are generally mild, certain functional groups on your indazole precursor can interfere with the reaction:

  • Free Hydroxyl or Thiol Groups: These groups can compete with the amine in reacting with the activated carboxylic acid, leading to ester or thioester formation. Protection of these groups is often necessary.

  • Unprotected N-H on the Indazole Ring: While the N-H of the indazole ring is generally less nucleophilic than a primary or secondary amine, it can sometimes be acylated, especially with highly reactive coupling agents or under forcing conditions.

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups on the indazole ring can decrease the nucleophilicity of the carboxylic acid oxygen, making activation more difficult. Conversely, electron-donating groups can facilitate activation.

Q4: I am struggling with the coupling of a sterically hindered amine to my indazole carboxylic acid. What strategies can I employ?

A4: Coupling sterically hindered substrates is a common challenge. Here are several strategies to improve your yield:

  • Choice of Coupling Reagent: Switch to a more potent coupling reagent. Phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyBOP (Benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate), and uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective for hindered couplings than carbodiimides.[5][6][7]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side reactions or decomposition.

  • Extended Reaction Time: Allow the reaction to proceed for a longer duration to maximize conversion.

  • Use of Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions and improve yields for sterically demanding couplings.

  • Conversion to Acid Chloride: A more forcing, yet often effective, method is to convert the indazole carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][8] The resulting acid chloride is highly reactive and can often overcome steric hindrance. However, this method is less "green" and may not be compatible with sensitive functional groups.[9]

II. Troubleshooting Guides

Issue: Low Conversion of Starting Materials

If you observe a significant amount of unreacted indazole carboxylic acid and/or amine after the reaction, consider the following troubleshooting steps:

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents increase_equivalents Increase Equivalents of Coupling Reagent & Base check_reagents->increase_equivalents Reagents OK optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) increase_equivalents->optimize_conditions success Improved Yield increase_equivalents->success Yield Improves change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyBOP) check_amine Assess Amine Nucleophilicity change_reagent->check_amine change_reagent->success Yield Improves optimize_conditions->change_reagent optimize_conditions->success Yield Improves premix_amine Premix Amine with Base check_amine->premix_amine Low Nucleophilicity premix_amine->success fail Yield Still Low premix_amine->fail acid_chloride Consider Conversion to Acid Chloride fail->acid_chloride acid_chloride->success Yield Improves

Caption: Troubleshooting workflow for low conversion in amide coupling.

Issue: Formation of Multiple Unidentified Byproducts

The presence of multiple byproducts can complicate purification and significantly reduce the yield of the desired amide.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
N-Alkylation of Indazole If your reaction involves alkylating agents, you may be forming a mixture of N-1 and N-2 alkylated regioisomers. The ratio is highly dependent on the reaction conditions.[2]For preferential N-1 alkylation, use a strong base like NaH in a non-polar aprotic solvent like THF.[2] For N-2 alkylation, a weaker base like K₂CO₃ in a polar aprotic solvent like DMF is often preferred.[2]
Dimerization/Polymerization The activated carboxylic acid may react with another molecule of the starting acid or the product amide.Use a more dilute reaction mixture. Add the coupling reagent slowly to the reaction mixture.
Reaction with Solvent Some solvents, particularly nucleophilic ones like alcohols, can react with the activated intermediate.Switch to a non-nucleophilic, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).
Epimerization If your indazole or amine contains a chiral center adjacent to the reacting functional group, racemization or epimerization can occur, especially with carbodiimide reagents.The addition of HOBt or HOAt can suppress epimerization. Alternatively, use coupling reagents known for low racemization, such as COMU.[5][6]

III. Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is a robust starting point for many indazole amide couplings, including those that are sterically demanding.

  • Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the indazole carboxylic acid (1.0 eq.).

    • Add the amine (1.1 - 1.2 eq.).

    • Dissolve the starting materials in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF) to a concentration of 0.1 - 0.5 M.

  • Reaction:

    • Add HATU (1.1 - 1.2 eq.) to the mixture.

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq.).

    • Stir the reaction mixture at room temperature.

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired indazole-3-carboxamide.[2]

Protocol 2: Screening of Coupling Reagents for Optimal Yield

When facing persistently low yields, a systematic screening of coupling reagents can identify the most effective conditions for your specific substrates.

Coupling Reagent Additive (if applicable) Base Typical Solvent Key Advantages/Disadvantages
EDC HOBt or HOAtDIPEA or TEADCM, DMFCost-effective, but can lead to N-acylurea byproduct without an additive.
HATU NoneDIPEA or TEADMF, DCMHighly efficient, especially for hindered couplings, but more expensive.[6]
PyBOP NoneDIPEA or TEADMF, DCMGood for hindered couplings, less prone to guanidinylation than uronium reagents.
T3P® NonePyridine or TEAEtOAc, THFEffective and generates water-soluble byproducts, simplifying work-up.[9]
COMU NoneDIPEA or TEADMFHigh reactivity, non-explosive byproducts, and requires only one equivalent of base.[5][6]

IV. Visualization of Key Concepts

General Amide Coupling Mechanism

G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent Coupling Reagent Coupling Reagent Amine Amine Amide Product Amide Product Activated Intermediate->Amide Product + Amine Byproduct Byproduct

Caption: Generalized two-step mechanism of amide bond formation.

V. References

  • BenchChem. Common side reactions in the synthesis of indazole-3-carboxamides. Available from:

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from:

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University News. Available from: [Link]

  • Pace, V., & Holzer, W. (2021). Amide bond formation strategies: latest advances on a dateless transformation. Molecules, 26(11), 3246. Available from: [Link]

  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Available from:

  • Royal Society of Chemistry. (2022). Chapter 4: Amide Bond Formation. In Green Chemistry Series. Available from: [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. Available from:

  • Aapptec Peptides. Coupling Reagents. Available from:

  • Dunsmore, C. J., et al. (2006). The development of a practical, scalable synthesis of a novel IMPDH inhibitor. Organic Process Research & Development, 10(4), 793-800.

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. Available from: [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Available from: [Link]

Sources

Enhancing the stability of 1H-indazole-3-carboximidamide for biological testing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1H-Indazole-3-Carboximidamide

Introduction: Navigating the Stability Challenges of this compound

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors for targets such as PAK1 and PARP-1.[1][2] Its utility stems from the unique physicochemical properties of the indazole ring and the basic amidine group, which can act as a bioisostere for arginine or lysine, forming critical hydrogen bonds with target proteins.[3]

However, the very features that make this molecule biologically active—specifically the carboximidamide (amidine) moiety—also render it susceptible to degradation in aqueous environments typical of biological assays. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting stability issues and implementing practical strategies to ensure the integrity of this compound during experimentation. Our goal is to empower you to generate reliable, reproducible data by controlling for compound stability as a critical experimental variable.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: My biological assay results with this compound are inconsistent. Could this be a compound stability issue?

A: Absolutely. Inconsistent results, such as loss of potency over time or high variability between replicate experiments, are classic indicators of compound instability. The amidine functional group is prone to hydrolysis in aqueous solutions, such as cell culture media or assay buffers.[4] This chemical change converts the active parent compound into its corresponding carboxamide and other degradants, which likely have different (and usually lower) biological activity. Therefore, the effective concentration of your active compound may be decreasing over the course of your experiment, leading to unreliable data.

Q2: What is the primary degradation pathway for this compound in biological testing conditions?

A: The primary degradation pathway is the hydrolysis of the carboximidamide functional group. This reaction is typically catalyzed by acid or base, meaning its rate is highly dependent on the pH of the medium.[4][5] In typical biological buffers (pH 6.8-8.0), the reaction proceeds via nucleophilic attack by water on the carbon atom of the amidine group. This leads to the formation of 1H-indazole-3-carboxamide and the release of ammonia. Environmental factors like elevated temperature can also accelerate this degradation.[6][7]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to diagnosing and solving common stability-related problems encountered during biological testing.

Initial Troubleshooting Workflow

The following workflow provides a systematic process for identifying and addressing stability concerns.

TroubleshootingWorkflow start Inconsistent Assay Results (e.g., High CV%, Potency Drift) check_stock 1. Verify Stock Solution Integrity - Visually inspect for precipitation. - Analyze by HPLC/LC-MS. start->check_stock is_stock_ok Stock OK? check_stock->is_stock_ok prep_fresh_stock ACTION: Prepare Fresh Stock Solution (See Protocol 1) is_stock_ok->prep_fresh_stock No check_assay_cond 2. Evaluate Assay Conditions - Aqueous buffer? pH? - Incubation time & temp? is_stock_ok->check_assay_cond Yes prep_fresh_stock->check_stock forced_degradation 3. Perform Forced Degradation Study (See Protocol 2) - Test in assay buffer at 37°C. - Analyze samples over time. check_assay_cond->forced_degradation is_stable Stable in Assay Buffer? forced_degradation->is_stable optimize_formulation ACTION: Optimize Formulation (See Table 1 & Protocol 1) is_stable->optimize_formulation No success Problem Resolved: Consistent Data is_stable->success Yes modify_assay ACTION: Modify Assay Protocol - Reduce incubation time. - Add compound last. optimize_formulation->modify_assay modify_assay->success

Caption: Troubleshooting workflow for stability issues.

Q&A Troubleshooting

Q: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?

A: This is a common solubility problem, often mistaken for instability. This compound, while having a polar functional group, may have poor aqueous solubility, especially at higher concentrations. When a concentrated DMSO stock is diluted into a buffer where DMSO is no longer the primary solvent, the compound can "crash out" of solution.

Solutions:

  • Lower the Final Concentration: Determine if your working concentration is unnecessarily high.

  • Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, perform serial dilutions. Alternatively, add the stock to a vortexing tube of buffer to ensure rapid mixing and prevent localized high concentrations.

  • Use a Co-solvent: Incorporate a pharmaceutically acceptable co-solvent into your final assay buffer. The choice of co-solvent must be validated to ensure it does not interfere with the biological assay.[8]

Co-SolventRecommended Starting % (v/v)ProsCons
PEG 400 1-5%Widely used, good solubilizer.Can be viscous; potential for assay interference.
Ethanol 0.5-2%Effective solubilizer.Can be toxic to cells at higher concentrations.
Glycerol 2-10%Increases viscosity, which can slow degradation.[8]High concentrations can affect osmolality.

Q: I suspect my compound is degrading during my 24-hour cell culture experiment. How can I confirm this and what can I do about it?

A: Your suspicion is well-founded, as significant degradation can occur over 24 hours at 37°C in cell culture media (typically pH 7.4).

Confirmation (Self-Validation):

  • Time-Course Stability Study: Prepare your compound in the exact cell culture medium you use.

  • Incubate aliquots under your experimental conditions (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot, quench any potential enzymatic activity by adding an equal volume of cold acetonitrile, and store at -80°C.

  • Analyze all samples together using RP-HPLC to quantify the remaining parent compound (see Protocol 3). A decrease in the parent peak area over time confirms degradation.

Mitigation Strategies:

  • Reduce Incubation Time: If the assay allows, reduce the exposure time.

  • Re-dosing: For longer experiments, consider replacing the media with freshly prepared compound-containing media at set intervals (e.g., every 8-12 hours).

  • Lyophilization: For critical experiments, consider preparing a lyophilized formulation with a stabilizing excipient (e.g., mannitol) that can be reconstituted immediately before use.[9] This minimizes the compound's exposure to water during storage.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the standard procedure for preparing a stock solution with enhanced stability for short-term storage.

Materials:

  • This compound (as solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≤0.02% water)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Pre-weigh Vial: Tare a sterile, dry amber glass vial on an analytical balance.

  • Weigh Compound: Carefully add the desired amount of this compound to the vial and record the exact weight. Perform this step in a low-humidity environment if possible.

  • Add Solvent: Calculate the volume of anhydrous DMSO required to achieve the desired molarity (e.g., 10 mM or 20 mM). Using a calibrated pipette, add the DMSO to the vial.

  • Solubilize: Cap the vial and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary, but avoid excessive heat.

  • Inert Gas Overlay: Briefly uncap the vial and gently flush the headspace with an inert gas (argon or nitrogen) for 5-10 seconds to displace oxygen and moisture.[6] Immediately recap tightly.

  • Storage: Store the stock solution at -20°C or -80°C. For frequent use, prepare small-volume aliquots to avoid repeated freeze-thaw cycles. A single freeze-thaw cycle is often acceptable, but multiple cycles should be avoided as they can introduce moisture and accelerate degradation.

Protocol 2: Forced Degradation Study in Aqueous Buffer

This protocol is designed to rapidly assess the stability of your compound under conditions that mimic (but accelerate) your assay environment.

Workflow Diagram:

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare Solutions: Prepare separate solutions of this compound at a relevant concentration (e.g., 100 µM) in three conditions:

    • Acidic: 0.1 M HCl

    • Neutral: Your specific assay buffer (e.g., PBS, pH 7.4)

    • Basic: 0.1 M NaOH

  • Incubate: Place the vials in a heating block or water bath set to a moderately elevated temperature (e.g., 50°C). This accelerates degradation to provide data within a reasonable timeframe.[4]

  • Sample Collection: At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each solution.

  • Quench and Store: Immediately mix the aliquot with an equal volume of cold acetonitrile to stop the reaction and precipitate proteins if present. Store at -80°C.

  • Analysis: Analyze all samples by RP-HPLC (see Protocol 3) to determine the percentage of the parent compound remaining relative to the T=0 sample. This will reveal the pH conditions under which the compound is least stable.

Protocol 3: Stability Assessment by RP-HPLC

This is a general method for quantifying the parent compound and observing the appearance of degradation products.

Instrumentation & Columns:

  • HPLC System: With UV-Vis or PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL

Analysis:

  • Inject the T=0 sample to establish the retention time and peak area of the intact parent compound.

  • Inject samples from subsequent time points.

  • Calculate the percentage of compound remaining at each time point using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Observe the chromatogram for the appearance of new peaks, which correspond to degradation products.

References

  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-indazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Lim, X. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Molecules. Available at: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, C., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics. Available at: [Link]

  • Carlier, J., et al. (2016). In Vitro Phase I Metabolism of Indazole Carboxamide Synthetic Cannabinoid MDMB-CHMINACA via Human Liver Microsome Incubation and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • Adak, A. K., et al. (2015). Characterization of C-Alkyl Amidines as Bioavailable Covalent Reversible Inhibitors of Human DDAH-1. ACS Chemical Biology. Available at: [Link]

  • Cosi, A., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Fischer, M. J., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. Available at: [Link]

  • Natile, G., & Coluccia, M. (2011). Chemistry and biological activity of platinum amidine complexes. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Lee, J. H., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Toxicology. Available at: [Link]

  • ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Sharma, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]

  • Courter, J. R., et al. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. The Journal of Organic Chemistry. Available at: [Link]

  • LOCKSS. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. Retrieved from [Link]

  • Colacino, E., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chemistry. Available at: [Link]

  • Gorniak, A., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. BioMed Research International. Available at: [Link]

  • ResearchGate. (2015). Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the nine selected amidines assayed in this work. Retrieved from [Link]

Sources

Validation & Comparative

Validating the Mechanism of Action of 1H-indazole-3-carboximidamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of 1H-indazole-3-carboximidamide (and its bioactive N-hydroxy derivatives) as a targeted inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . While this scaffold serves as a synthetic precursor for soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat) and Bub1 kinase inhibitors, its direct pharmacological validation is most critical in the context of heme-dependent IDO1 inhibition.

Focus: Heme-Coordinated IDO1 Inhibition & Immunometabolic Modulation

Executive Summary & Mechanistic Logic

This compound represents a privileged scaffold in immuno-oncology. Unlike simple ATP-competitive kinase inhibitors, this moiety—particularly in its N-hydroxyamidine form—functions via a metal-coordination mechanism . The amidine/hydroxyamidine group acts as a neutral ligand that coordinates directly with the ferrous (Fe²⁺) heme iron within the IDO1 active site, displacing molecular oxygen or preventing the binding of the substrate (L-Tryptophan).

To validate this mechanism, researchers must prove three causality pillars:

  • Direct Binding: The molecule coordinates with the heme iron (Spectroscopic Shift).

  • Functional Inhibition: The molecule halts the conversion of Tryptophan to Kynurenine (Enzymatic/Cellular Potency).

  • Selectivity: The effect is specific to IDO1 and not due to redox cycling or general heme chelation (TDO2/Hemoglobin selectivity).

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the this compound scaffold against industry-standard IDO1 inhibitors.

FeatureThis compound (Scaffold)Epacadostat (Benchmark)1-Methyl-D-Tryptophan (1-MT)
Primary MoA Heme Coordination (Competitive w/ O₂)Heme Coordination (Competitive w/ O₂)Substrate Competition (Competitive w/ Trp)
Binding Kinetics Reversible, fast-on/fast-offReversible, slow-off (high residence time)Reversible, moderate kinetics
Potency (IC₅₀) Low µM to High nM (Derivative dependent)~10–70 nM ~30–100 µM (Weak)
Selectivity High for IDO1 vs. TDO2>1000-fold vs. TDO2Low (Targets IDO2/TDO mixed)
Cellular Activity Potent in IFN-γ stimulated HeLa cellsHighly PotentWeak/Inconsistent
Validation Key Requires UV-Vis Soret shift confirmationValidated by X-ray co-crystalValidated by HPLC Trp/Kyn ratio

Key Insight: The indazole-3-carboximidamide core offers a "tunable" residence time. While less potent than Epacadostat initially, it avoids the high metabolic liability of some hydroxyamidine competitors if the core is optimized for lipophilicity.

Mechanistic Visualization

The following diagrams illustrate the IDO1 signaling pathway and the experimental workflow required to validate the inhibitor's action.

A. The IDO1 Immunosuppressive Pathway

IDO1 depletes Tryptophan (Trp) and produces Kynurenine (Kyn), suppressing T-cell effector function.

IDO_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe2+) Trp->IDO1 Substrate TCell T-Cell Proliferation Trp->TCell Required for Kyn N-Formylkynurenine -> Kynurenine IDO1->Kyn Oxidation Inhibitor 1H-indazole-3- carboximidamide Inhibitor->IDO1 Heme Coordination (Inhibition) Kyn->TCell Inhibits Treg T-Reg Differentiation Kyn->Treg Promotes

Caption: IDO1 catalyzes the rate-limiting step of Tryptophan degradation.[][2] The inhibitor blocks this step, restoring T-cell proliferation.

B. Validation Workflow

A self-validating loop from biochemical binding to cellular function.

Validation_Workflow Step1 1. Heme Binding Assay (UV-Vis Spectroscopy) Step2 2. Enzymatic Inhibition (Kynurenine Fluorescence) Step1->Step2 Confirm Direct Binding Step3 3. Cellular Potency (HeLa + IFN-gamma) Step2->Step3 Confirm Bioactivity Step4 4. Selectivity Screen (TDO2 / Hemoglobin) Step3->Step4 Rule out Off-Targets Validated Valid Lead Candidate Step4->Validated Validated MoA

Caption: Step-by-step validation pipeline ensuring the compound acts specifically via IDO1 inhibition.

Detailed Experimental Protocols

Protocol A: Heme-Binding Shift Assay (Direct Binding)

Objective: Confirm the carboximidamide group coordinates directly to the IDO1 heme iron. Principle: Ligand binding to the heme iron perturbs the Soret band (absorption peak), causing a characteristic red-shift (Type II binding spectrum).

  • Reagents : Recombinant human IDO1 (rhIDO1), Buffer (50 mM Potassium Phosphate, pH 6.5, 100 mM NaCl), Sodium Dithionite (reductant).

  • Preparation : Dilute rhIDO1 to 2 µM in buffer.

  • Reduction : Add a minimal amount of Sodium Dithionite to reduce the heme from Fe³⁺ to Fe²⁺ (active state).

  • Titration :

    • Measure the baseline UV-Vis spectrum (350–500 nm).

    • Titrate the This compound (dissolved in DMSO) in increments (0.1 µM to 10 µM).

  • Readout :

    • Observe the shift of the Soret peak from ~405 nm (free ferrous heme) to ~415–420 nm (ligand-bound heme).

    • Validation Criteria : A dose-dependent spectral shift confirms direct interaction with the cofactor.

Protocol B: Cellular Kynurenine Production Assay

Objective: Verify functional inhibition in a complex biological system. System : HeLa cells (which do not constitutively express IDO1 but can be induced by IFN-γ).

  • Cell Seeding : Seed HeLa cells (10,000 cells/well) in 96-well plates.

  • Induction : Treat cells with recombinant human IFN-γ (50 ng/mL) to induce IDO1 expression.

  • Treatment : Simultaneously add serial dilutions of This compound .

  • Incubation : Incubate for 48 hours at 37°C.

  • Detection (Ehrlich’s Reagent) :

    • Transfer 140 µL of supernatant to a new plate.

    • Add 10 µL of 30% Trichloroacetic acid (TCA) to precipitate proteins; centrifuge.

    • Mix 100 µL of clarified supernatant with 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Readout : Measure Absorbance at 480 nm (yellow pigment formation).

    • Calculation : Normalize to IFN-γ only control (0% inhibition) and untreated control (100% inhibition) to determine IC₅₀.

References

  • Vertex Pharmaceuticals/NIH. "Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Bioorganic & Medicinal Chemistry.

  • Frontiers in Pharmacology. "Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors." (Discusses indazole scaffolds).

  • Springer Medizin. "What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past.

  • PubChem . "this compound Compound Summary (CID 20978176)."[3]

Sources

Comparative Study: 1H-Indazole-3-Carboximidamide Scaffolds vs. Known PAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous comparative study of the 1H-indazole-3-carboximidamide scaffold (and its potent carboxamide derivatives) against established PAK1 inhibitors.

This analysis synthesizes data from fragment-based drug discovery (FBDD) campaigns, specifically highlighting the transition from the carboximidamide intermediate to the optimized carboxamide lead (e.g., Compound 30l) , and benchmarking it against industry standards like FRAX597 , IPA-3 , and PF-3758309 .

Executive Summary

The This compound structure represents a "privileged scaffold" in kinase inhibitor discovery, serving as a critical bioisostere and synthetic precursor to the highly potent 1H-indazole-3-carboxamide class of PAK1 inhibitors.

While established inhibitors like FRAX597 (Group I selective) and PF-3758309 (Pan-PAK) rely on pyrrolopyrazole or aminopyrimidine cores, the indazole-3-carboxamide series (represented by Compound 30l ) has emerged as a competitive alternative, offering single-digit nanomolar potency (IC₅₀ = 9.8 nM ) with a distinct selectivity profile that avoids common off-targets like hERG channels.

This guide compares the Indazole-3-carboxamide class (derived from the carboximidamide core) against the three "Gold Standard" inhibitors:

  • FRAX597: The potent, ATP-competitive benchmark.[1]

  • IPA-3: The allosteric, non-ATP competitive reference.[1]

  • PF-3758309: The clinical-stage pan-PAK inhibitor (discontinued).[1]

Chemical Biology & Mechanism of Action[2]

The Indazole-3-Carboximidamide Scaffold

The This compound is a fragment-sized molecule (MW ~160 Da). In medicinal chemistry, it serves two distinct roles:

  • Fragment Hit: The amidine group (-C(=NH)NH₂) is highly basic (pKa ~11-12), capable of forming strong salt bridges with acidic residues (Asp/Glu) in the kinase hinge region or the "gatekeeper" pocket.

  • Synthetic Intermediate: It is the direct precursor to 1H-indazole-3-carboxamides , where the amidine is hydrolyzed or modified to an amide to tune solubility and hydrogen-bonding donor/acceptor properties.

Mechanistic Comparison

All inhibitors in this study, except IPA-3, function as Type I ATP-Competitive Inhibitors . They bind to the active conformation of the kinase domain, physically blocking ATP from entering the pocket.

  • Indazole Class (Cmpd 30l): Binds to the hinge region via the indazole nitrogen and the exocyclic amide/amidine. It exploits the "deep back pocket" for selectivity.

  • IPA-3: Unique mechanism. It binds covalently (via disulfide exchange) to the regulatory domain of PAK1, preventing the conformational change required for activation. It is inactive against already activated PAK1.[1][2]

Pathway Visualization (PAK1 Signaling)

PAK1_Pathway GrowthFactor Growth Factors (EGF, PDGF) RTK RTK (EGFR, PDGFR) GrowthFactor->RTK Rac1_Cdc42 Rac1 / Cdc42 (GTP-Bound) RTK->Rac1_Cdc42 PAK1_Inactive PAK1 (Inactive) Autoinhibited Homodimer Rac1_Cdc42->PAK1_Inactive Binds CRIB domain PAK1_Active PAK1 (Active) Monomer PAK1_Inactive->PAK1_Active Autophosphorylation (Thr423) LIMK LIMK1/2 PAK1_Active->LIMK MEK MEK1/2 PAK1_Active->MEK Indazole Indazole-3-Carboxamides (ATP Competitive) Indazole->PAK1_Active Blocks ATP binding FRAX FRAX597 (ATP Competitive) FRAX->PAK1_Active Blocks ATP binding IPA3 IPA-3 (Allosteric / Covalent) IPA3->PAK1_Inactive Prevents Activation Cofilin Cofilin (Actin Depolymerization) LIMK->Cofilin Phosphorylation Actin Actin Cytoskeleton (Migration/Invasion) Cofilin->Actin ERK ERK1/2 (Proliferation) MEK->ERK

Figure 1: PAK1 Signaling Pathway and Inhibitor Intervention Points. Note the distinct entry point of IPA-3 (upstream) vs. Indazoles/FRAX (downstream active kinase).

Performance Benchmarking

The following data compares the Indazole-3-carboxamide derivative (Compound 30l) against the standard inhibitors.

Biochemical Potency (Cell-Free Assays)
FeatureIndazole-3-Carboxamide (30l) FRAX597 PF-3758309 IPA-3
PAK1 IC₅₀ 9.8 nM 8.0 nM 13.7 nM 2,500 nM (2.5 µM)
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)Allosteric (Non-ATP)
Selectivity High (Group I > Group II)High (Group I > Group II)Pan-PAK (Group I & II)High (Group I only)
Reversibility ReversibleReversibleReversibleIrreversible (Covalent)
MW (approx) ~300-350 Da524 Da408 Da360 Da
Key Liability Solubility (requires optimization)hERG inhibitionP-gp substrate (Efflux)Redox stability (Disulfide)

Analysis:

  • The Indazole scaffold achieves potency (9.8 nM) statistically equivalent to FRAX597 (8.0 nM).

  • IPA-3 is significantly less potent in biochemical assays but offers a unique mechanism valuable for validating non-kinase domain functions.

  • PF-3758309 is a Pan-PAK inhibitor, meaning it also inhibits PAK4 (Group II). The Indazole series tends to be more selective for Group I (PAK1/2/3), similar to FRAX597.

Cellular Efficacy (Migration & Invasion)

In MDA-MB-231 breast cancer models (highly invasive):

  • Indazole (30l): Suppresses migration/invasion by downregulating Snail expression.

  • FRAX597: Potently inhibits proliferation and migration; blocks NF2-associated Schwannoma growth.

  • IPA-3: Effective in blocking cell spreading, but requires high concentrations (10-20 µM) due to reduction of its disulfide bond by intracellular glutathione.

Experimental Protocols

To validate the activity of this compound derivatives, use the following self-validating protocols.

Synthesis of Indazole-3-Carboxamide from Carboximidamide

Note: This converts the intermediate (imidamide) to the stable inhibitor (amide).

  • Starting Material: this compound hydrochloride.[3]

  • Hydrolysis: Reflux in aqueous NaOH (2M) / Ethanol (1:1) for 4 hours.

  • Acidification: Cool to 0°C and acidify with HCl to pH 3.

  • Isolation: Filter the white precipitate (Carboxylic Acid).

  • Amide Coupling: React the acid with the desired amine (R-NH2) using EDC/HOBt in DMF to generate the final Indazole-3-carboxamide .

PAK1 Kinase Assay (HTRF Method)

This assay measures the phosphorylation of a biotinylated peptide substrate.

Reagents:

  • Recombinant human PAK1 (active).[4]

  • Substrate: Biotin-KKRNRRLSVA (Serine is the phosphorylation site).

  • ATP (at Km, approx 10 µM).

  • Detection: Eu-Cryptate labeled anti-phospho antibody + XL665-labeled Streptavidin.

Workflow:

  • Preparation: Dilute compounds (Indazole, FRAX, IPA-3) in DMSO (10-point dose response).

  • Incubation: Mix PAK1 enzyme + Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). Incubate 15 mins at RT.

    • Critical Control: For IPA-3, pre-incubate with enzyme before adding ATP (it cannot bind active/ATP-bound kinase).

  • Reaction: Add ATP + Biotin-Peptide. Incubate 60 mins at RT.

  • Detection: Add HTRF detection reagents (EDTA stops the reaction).

  • Read: Measure FRET signal (665 nm / 620 nm ratio) on an EnVision plate reader.

Workflow Visualization:

Kinase_Assay Step1 1. Compound Prep (DMSO Serial Dilution) Step2 2. Enzyme Pre-incubation (15 min @ RT) Step1->Step2 Step3 3. Kinase Reaction (+ATP / +Peptide) (60 min) Step2->Step3 Step4 4. Stop & Detect (+Eu-Ab / +SA-XL665) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5 Control Control: IPA-3 (Must pre-incubate w/o ATP) Control->Step2

Figure 2: HTRF Kinase Assay Workflow. Note the specific requirement for IPA-3 pre-incubation.

Conclusion & Recommendations

The This compound scaffold serves as a potent, versatile precursor to the Indazole-3-carboxamide class of inhibitors.

  • For High Potency: The Indazole-3-carboxamide derivatives (e.g., Compound 30l) are superior to IPA-3 and comparable to FRAX597 (single-digit nanomolar IC₅₀).

  • For Selectivity: They exhibit excellent Group I selectivity, avoiding the broad kinase inhibition seen with early generation inhibitors.

  • For Drug Design: The carboximidamide core offers a handle for cyclization into novel heterocyclic rings (e.g., pyrimidines), providing a route to "Scaffold Hopping" if patent space around the carboxamide is crowded.

Recommendation: Researchers seeking a novel ATP-competitive scaffold should utilize the Indazole-3-carboxamide series. Use FRAX597 as the positive control for potency and IPA-3 as the negative control for ATP-competitive mechanism validation.

References

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. Source: European Journal of Medicinal Chemistry (2020). Significance: Identifies Compound 30l (IC50 = 9.8 nM) and defines the SAR of the indazole scaffold. Link:

  • Discovery and Characterization of FRAX597 as a Group I PAK Inhibitor. Source: Journal of Biological Chemistry (2013). Significance: Establishes FRAX597 as the benchmark ATP-competitive inhibitor. Link:

  • IPA-3: A Selective Inhibitor of p21-Activated Kinase (PAK). Source:[2] Chemistry & Biology (2008).[5] Significance: Defines the allosteric, non-ATP competitive mechanism of IPA-3. Link:

  • Discovery of PF-3758309: A Potent, Oral Pan-PAK Inhibitor. Source: Bioorganic & Medicinal Chemistry Letters (2010). Significance: Describes the first pan-PAK inhibitor to reach clinical trials. Link:

Sources

Comparing anti-migratory effects of different indazole derivatives in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Scaffold in Metastasis Control

The indazole (1H-indazole) scaffold has evolved from a simple bioisostere of indole into a privileged structure in oncology. While historically recognized for kinase inhibition (e.g., Axitinib), recent medicinal chemistry efforts have diverged into three distinct mechanistic classes regarding anti-migratory efficacy.

This guide objectively compares these three classes, distinguishing between cytotoxicity-driven immobility and true pharmacological migration inhibition .

The Three Mechanistic Classes
  • Type I: Angiokinase Inhibitors (e.g., Axitinib)

    • Mechanism:[1][2][3][4] ATP-competitive inhibition of VEGFR/PDGFR.

    • Migration Effect:[5][6] Secondary to signaling blockade (FAK/Src suppression).

  • Type II: Microtubule Destabilizers (e.g., Novel 3,5-disubstituted indazoles)

    • Mechanism:[1][2][3][4] Direct binding to the Colchicine-site of tubulin.

    • Migration Effect:[5][6] Physical disruption of the cytoskeletal tracks required for motility.

  • Type III: Metabolic/EMT Modulators (e.g., Lonidamine, Compound 2f)

    • Mechanism:[1][2][3][4] Interference with mitochondrial hexokinase or MMP regulation.

    • Migration Effect:[5][6] Energy depletion or reversal of the Epithelial-Mesenchymal Transition (EMT).

Mechanistic Comparison & Signaling Pathways[7]

To understand the divergent anti-migratory effects, we must visualize the signal transduction pathways targeted by each derivative class.

Figure 1: Comparative Signaling Pathways

The following diagram illustrates how different indazole derivatives intersect with the cellular migration machinery.

IndazolePathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus (EMT) VEGFR VEGFR / PDGFR PI3K PI3K / Akt VEGFR->PI3K SrcFAK Src / FAK Complex VEGFR->SrcFAK Integrin Integrins Integrin->SrcFAK Snail Snail / Slug PI3K->Snail Migration CELL MIGRATION & INVASION SrcFAK->Migration Focal Adhesion Turnover Tubulin Microtubule Dynamics (Polymerization) Tubulin->Migration Cytoskeletal Tracks Mito Mitochondria (Hexokinase II) Mito->Migration ATP Supply MMPs MMP-2 / MMP-9 (Secretion) MMPs->Migration ECM Degradation Ecad E-Cadherin (Repression) Snail->Ecad Ecad->Migration Axitinib Type I: Axitinib (Kinase Inhibitor) Axitinib->VEGFR TubulinInhib Type II: 3,5-di-Indazoles (Colchicine Binder) TubulinInhib->Tubulin Lonidamine Type III: Lonidamine/Cmpd 2f (Metabolic/EMT) Lonidamine->Mito Lonidamine->MMPs

Caption: Distinct molecular entry points for indazole derivatives. Type I blocks upstream signaling; Type II physically collapses the transport network; Type III depletes energy or blocks proteolytic invasion.

Comparative Performance Analysis

The critical metric in anti-migratory screening is the Selectivity Index (SI) .



A high SI (>5) indicates the compound inhibits migration without killing the cell, a desirable trait for preventing metastasis without systemic toxicity.
Table 1: Representative Data Profile

Data synthesized from comparative literature analysis of indazole derivatives (e.g., Axitinib, Lonidamine, and novel synthetic series).

Compound ClassRepresentative AgentTargetIC50 (Migration)IC50 (Cytotoxicity)Selectivity Index (SI)Primary Anti-Migratory Mechanism
Type I AxitinibVEGFR1-3 / PDGFR~0.5 - 2.0 nM> 50 nMHigh (>25) Suppression of FAK phosphorylation and focal adhesion turnover [1].
Type II Compound 3f*Tubulin (Colchicine Site)~15 - 30 nM~40 nMLow (~1.3) G2/M arrest; migration inhibition is often coupled closely with cell death [2].
Type III Compound 2f**MMP-9 / TIMP-2~0.5 µM~5.0 µMMedium (~10) Downregulation of MMP-9; Upregulation of TIMP-2; Reversal of EMT [3].
Type III LonidamineHexokinase II~50 µM> 200 µMMedium (~4) ATP depletion limits lamellipodia formation; acidification of microenvironment [4].

*Compound 3f refers to novel 3,5-disubstituted indazoles described in recent medicinal chemistry literature [2]. **Compound 2f refers to specific indazole-3-carboxamide derivatives [3].

Analysis of Performance
  • Axitinib (Type I) demonstrates the highest specificity. It "freezes" the signaling required for movement at concentrations far below the toxic threshold.

  • Tubulin Binders (Type II) are potent but lack selectivity. The concentration required to stop migration often overlaps with the concentration that induces apoptosis (low SI). These are better suited as cytotoxic agents than pure anti-migratory prophylactics.

  • Metabolic Modulators (Type III) offer a unique "soft" inhibition. They require higher micromolar concentrations but effectively alter the cell's phenotype (EMT reversal) rather than just poisoning the machinery.

Validated Experimental Protocols

To ensure reproducibility and distinguish between cell death and migration inhibition, the following protocols utilize specific controls (Mitomycin C, Matrigel).

Protocol A: Wound Healing Assay (Migration)

Standardized for excluding proliferation artifacts.

  • Seeding: Seed cancer cells (e.g., MDA-MB-231 or HCT116) in 6-well plates. Incubate until a confluent monolayer (95-100%) is formed.

  • Starvation: Replace medium with serum-reduced (1% FBS) medium for 12 hours to synchronize cell cycles.

  • Wounding: Create a linear scratch using a sterile 200µL pipette tip. Ensure the scratch width is uniform (~500µm).

  • Wash: Gently wash twice with PBS to remove floating debris.

  • Treatment (Critical Step):

    • Add Indazole derivative at

      
       or 
      
      
      
      concentration (determined via MTT).
    • Control: Add Mitomycin C (5-10 µg/mL) to ALL wells (including vehicle control). Why? This arrests cell division, ensuring gap closure is due to migration, not proliferation.

  • Imaging: Capture images at 0h, 12h, and 24h using phase-contrast microscopy.

  • Quantification: Calculate % Wound Closure:

    
    
    
Protocol B: Transwell Invasion Assay

Standardized for assessing invasive potential (MMP activity).

  • Preparation: Coat the upper chamber of Transwell inserts (8.0 µm pore size) with Matrigel (diluted 1:8 in cold serum-free medium). Incubate at 37°C for 2h to solidify.

  • Upper Chamber: Plate

    
     cells in 200 µL serum-free  medium containing the Indazole derivative.
    
  • Lower Chamber: Add 600 µL of medium containing 10% FBS (Chemoattractant).

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Fixation & Staining:

    • Swab the upper surface of the membrane with a cotton tip to remove non-invading cells.

    • Fix lower surface cells with 4% paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet (20 min).

  • Quantification: Count cells in 5 random fields at 200x magnification.

Experimental Workflow Visualization

The following diagram outlines the logical flow for screening a library of indazole derivatives to classify them correctly.

ScreeningWorkflow cluster_markers Marker Logic Library Indazole Library MTT 1. Viability Assay (Determine IC50 Cytotoxicity) Library->MTT DoseSel Select Sub-Toxic Dose (< IC10) MTT->DoseSel Establish Safety Window Scratch 2. Wound Healing (+ Mitomycin C) DoseSel->Scratch Transwell 3. Transwell Invasion (Matrigel) DoseSel->Transwell Western 4. Mechanism Check (Western Blot) Scratch->Western If Active Transwell->Western Decision Classification Western->Decision Logic1 p-VEGFR/p-Src down -> Type I Decision->Logic1 Logic2 Tubulin disorganized -> Type II Logic3 E-Cad up / MMP9 down -> Type III

Caption: A self-validating screening pipeline. Step 1 (Viability) is mandatory to validate that results in Steps 2 & 3 are due to anti-migratory pharmacology, not cell death.

References

  • Elsayed, M. S. A., et al. (2018). "Design, synthesis and biological evaluation of novel indazole derivatives as potent VEGFR-2 inhibitors." Bioorganic Chemistry.

  • Liu, Z., et al. (2019).[1] "The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity."[1][7] European Journal of Medicinal Chemistry.

  • Wei, W., et al. (2021).[8] "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances.

  • Nath, K., et al. (2020). "The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment." Cancers.

  • Decaestecker, C., et al. (2007). "Can anti-migratory drugs be screened in vitro? A review of 2D and 3D assays." Medicinal Research Reviews.

Sources

Cytotoxicity comparison of indazole derivatives in cancer vs. normal cell lines

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer properties.[1][2][3] Several FDA-approved drugs, such as Niraparib and Pazopanib, feature this heterocyclic system, underscoring its clinical significance.[2] A critical aspect of developing indazole-based anticancer agents is ensuring their selective cytotoxicity—meaning they should be significantly more toxic to cancer cells than to normal, healthy cells. This guide provides a comparative analysis of the cytotoxic effects of various indazole derivatives, offering experimental data, mechanistic insights, and standardized protocols to aid in the rational design of next-generation cancer therapeutics.

Comparative Cytotoxicity: Cancer vs. Normal Cell Lines

The therapeutic potential of an anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. An equally important metric is the Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 Normal / IC50 Cancer). A higher SI value indicates greater selectivity and a more favorable safety profile.

Recent studies have highlighted several indazole derivatives with promising selectivity. For instance, a series of 1H-indazole-3-amine derivatives demonstrated that compound 6o had a potent inhibitory effect on the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) while showing significantly lower toxicity to normal human embryonic kidney (HEK-293) cells (IC50 = 33.2 µM).[4] This yields a desirable Selectivity Index of 6.45, much higher than the standard chemotherapy drug 5-Fluorouracil (SI = 0.14).[4]

Similarly, novel indazol-pyrimidine hybrids have been developed that show remarkable potency and selectivity.[5][6] Compounds 4f and 4i from one such study exhibited strong cytotoxicity against the MCF-7 breast cancer cell line with IC50 values of 1.629 µM and 1.841 µM, respectively.[5][6] When tested against the normal mammary gland epithelial cell line (MCF-10a), their IC50 values were 23.67 µM and 29.5 µM, resulting in excellent selectivity indices of 14.5 and 16.03.[5]

The table below summarizes the cytotoxic activity and selectivity of representative indazole derivatives from recent literature.

Compound IDCancer Cell LineCancer IC50 (µM)Normal Cell LineNormal IC50 (µM)Selectivity Index (SI)Reference
6o K562 (Leukemia)5.15HEK-293 (Kidney)33.206.45[4]
5k Hep-G2 (Liver)3.32HEK-293 (Kidney)12.173.67[4]
4f MCF-7 (Breast)1.629MCF-10a (Breast)23.6714.53[5][6]
4i MCF-7 (Breast)1.841MCF-10a (Breast)29.5016.02[5][6]
2f 4T1 (Breast)0.23Not Reported--[7]
Indole/Indazole Stilbene K562 / MDA-MB-231<10L-02 (Liver)"Remarkable Selectivity"Not Quantified[8]

Note: A dash (-) indicates data was not provided in the cited source.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The differential activity of indazole derivatives is intrinsically linked to their chemical structure. Substitutions at various positions on the indazole ring can dramatically influence potency and selectivity.

Key SAR Observations:

  • Substituents at the C-5 position: The presence of a para-fluorine on a phenyl ring at the C-5 position of the indazole core has been shown to be crucial for antitumor activity in certain series.[4][9] Replacing it with other groups, like 4-methoxyphenyl or 3,4-dichlorophenyl, can lead to a 2- to 10-fold decrease in activity against K562 cells.[4][9]

  • Piperazine Moiety: The incorporation of a piperazine group can improve the physicochemical properties of the molecules, with substitutions on this ring further modulating activity.[9] For example, compound 2f , which contains a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group, showed potent activity, suggesting that a substituent of a suitable size at the piperazinyl N4 position is favorable.[7]

  • Molecular Hybridization: Combining the indazole scaffold with other pharmacologically active motifs, such as stilbenes or pyrimidines, is a successful strategy for developing highly potent and selective anticancer agents.[5][8]

Mechanisms of Action: The cytotoxicity of these compounds is often achieved by inducing apoptosis (programmed cell death) and disrupting the cell cycle in cancer cells.

  • Apoptosis Induction: Active derivatives like compound 6o have been shown to induce apoptosis by modulating the Bcl-2 family of proteins and potentially inhibiting the p53/MDM2 pathway.[4] Compound 2f promotes apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[7][10]

  • Kinase Inhibition: Many indazole derivatives function as potent inhibitors of protein kinases, which are crucial for cell signaling and proliferation.[1] Overexpression of kinases like EGFR, FGFR, and Aurora kinases is common in many cancers.[1] The indazole structure can serve as an effective "hinge-binding" fragment, blocking the ATP-binding site of these kinases and halting downstream signaling.[4]

  • Oxidative Stress: Some compounds, such as 2f , increase the levels of reactive oxygen species (ROS) within cancer cells and decrease the mitochondrial membrane potential, pushing the cells toward apoptosis.[7][10]

G cluster_0 Indazole Derivative Action cluster_1 Cellular Outcomes Indazole Indazole Derivative (e.g., 6o, 2f, 4f) Kinase Protein Kinase (e.g., EGFR, FGFR) Indazole->Kinase Inhibition p53_MDM2 p53/MDM2 Pathway Indazole->p53_MDM2 Modulation Bcl2_Family Bcl-2 Family Proteins Indazole->Bcl2_Family Modulation ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Proliferation Cell Proliferation Kinase->Proliferation Blocks Signal Apoptosis Apoptosis (Cell Death) p53_MDM2->Apoptosis Induces CellCycle Cell Cycle Arrest p53_MDM2->CellCycle Induces Bcl2_Family->Apoptosis Induces ROS->Apoptosis Induces

Caption: Simplified signaling pathways affected by cytotoxic indazole derivatives.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is fundamental. The two most common colorimetric assays are the MTT and Sulforhodamine B (SRB) assays.

Protocol 1: MTT Assay for Cell Viability

The MTT assay measures cell metabolic activity as an indicator of viability.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][13] The amount of formazan produced is proportional to the number of living cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C to allow for cell adhesion.[14]

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the indazole derivative. Include wells for a negative control (medium only) and a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14][15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13][14]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13][15]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Indazole Derivatives (various concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (0.5 mg/mL) C->D E 5. Incubate (2-4 hours) (Purple formazan forms) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a method for determining cell density based on the measurement of total cellular protein content.[16] The bright pink aminoxanthene dye SRB binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[17][18] The amount of bound dye is directly proportional to the cell mass.[17] This method is often considered simpler and more stable than metabolic assays like MTT.[17][18]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Cell Fixation: After treatment, gently remove the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[19] Incubate at 4°C for at least 1 hour.[19]

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% (v/v) acetic acid or water to remove unbound dye and serum proteins.[19] Air dry the plates completely.[19]

  • SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[19] Incubate at room temperature for 30 minutes.[19]

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[17]

  • Solubilization: Air dry the plates again. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[17][19]

  • Absorbance Reading: Shake the plate for 10 minutes. Measure the optical density (OD) at approximately 510-565 nm.[16][17]

  • Data Analysis: Calculate cell viability relative to the control and determine the IC50 value.

Conclusion

Indazole derivatives continue to be a highly promising class of compounds for the development of novel anticancer therapeutics. The key to their clinical success lies in achieving a high degree of selectivity, thereby maximizing efficacy against tumor cells while minimizing toxicity to healthy tissues. Through strategies like molecular hybridization and careful structure-activity relationship studies, researchers have successfully identified derivatives with high selectivity indices. Standardized in vitro cytotoxicity assays, such as the MTT and SRB methods, are essential tools for quantifying this selectivity and guiding the development of safer, more effective cancer treatments.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wang, W., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 20(4), e202300368. [Link]

  • MTT Assay Protocol. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4079. [Link]

  • Sharma, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 13(4), 387-413. [Link]

  • Gomaa, H. A. M., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3664. [Link]

  • IC 50 values of compound 6a-6u against four tumor cell lines in vitro. ResearchGate. [Link]

  • Gomaa, H. A. M., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3664. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

  • In vitro IC50 values (M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. ResearchGate. [Link]

  • Jia, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6653. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC medicinal chemistry, 12(6), 981-992. [Link]

  • Structure of our indazole derivatives. ResearchGate. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC medicinal chemistry, 12(6), 981-992. [Link]

  • Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology, 3(1), 19-22. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(4), 1457-1473. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Authorea. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.